Piperidin-4-yl 3-methylbenzoate
説明
Structure
3D Structure
特性
CAS番号 |
918962-13-7 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC名 |
piperidin-4-yl 3-methylbenzoate |
InChI |
InChI=1S/C13H17NO2/c1-10-3-2-4-11(9-10)13(15)16-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8H2,1H3 |
InChIキー |
BFBLDGVIAUUPRX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)OC2CCNCC2 |
製品の起源 |
United States |
Piperidin-4-yl 3-methylbenzoate (CAS 918962-13-7): A Comprehensive Technical Guide on Synthesis, Informatics, and Application in Antifungal Drug Discovery
As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I often encounter scaffolds that serve as critical linchpins in drug discovery. One such versatile intermediate is Piperidin-4-yl 3-methylbenzoate , officially registered under CAS RN 918962-13-7 [1]. This compound is not merely a structural building block; it is a highly tunable pharmacophore utilized in the development of advanced triazole antifungal agents[2].
In this whitepaper, we will dissect the chemical informatics of CAS 918962-13-7, explore the causality behind its structural utility, and provide a self-validating, step-by-step synthetic methodology for its preparation.
Chemical Informatics & Structural Rationale
Before initiating any synthetic campaign, a rigorous verification of the compound's informatics and physicochemical properties is mandatory. Piperidin-4-yl 3-methylbenzoate (C13H17NO2) combines a basic piperidine ring with a lipophilic m-toluate ester.
Quantitative Data: Physicochemical Properties
The following table summarizes the core computational and registry data required for analytical tracking and pharmacokinetic (PK) modeling[3].
| Property | Value |
| IUPAC Name | Piperidin-4-yl 3-methylbenzoate |
| CAS Registry Number | 918962-13-7 |
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol |
| Monoisotopic Mass | 219.1259 Da |
| Hydrogen Bond Donors | 1 (Piperidine -NH) |
| Hydrogen Bond Acceptors | 3 (Ester -O-, -C=O, Piperidine -N) |
| Rotatable Bonds | 3 |
The Pharmacophore Logic
In drug design, every functional group must serve a distinct purpose. The piperidine ring features a secondary amine (pKa ~9.5), which remains protonated at physiological pH. This basic nitrogen is crucial for aqueous solubility and allows for the formulation of pharmaceutically acceptable salts (e.g., hydrochlorides or mesylates). Conversely, the 3-methylbenzoate moiety acts as a hydrophobic vector. In the context of antifungal discovery, this lipophilic tail is designed to penetrate and anchor into the hydrophobic substrate access channels (such as the FG loop) of target enzymes like fungal CYP51[2].
Fig 1. Pharmacophore logic of Piperidin-4-yl 3-methylbenzoate in drug design.
De Novo Synthesis Protocol: A Self-Validating System
A robust synthetic route must not rely on blind faith; it requires orthogonal validation at every step to prevent the propagation of impurities. The following three-step protocol details the synthesis of Piperidin-4-yl 3-methylbenzoate, emphasizing the causality behind reagent selection and the validation metrics for each intermediate[3].
Fig 2. Step-by-step self-validating synthetic workflow for CAS 918962-13-7.
Step 1: N-Boc Protection of Piperidin-4-ol
-
Objective: Mask the highly nucleophilic secondary amine to prevent unwanted N-acylation during the subsequent esterification.
-
Procedure: Dissolve piperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq) followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C. Stir at room temperature for 12 hours[3].
-
Causality: Et₃N acts as an acid scavenger and activates the alcohol/amine mixture. The bulky Boc group selectively protects the nitrogen due to its higher nucleophilicity compared to the hydroxyl oxygen.
-
Self-Validation: Monitor via Thin-Layer Chromatography (TLC). Use a Ninhydrin stain; the disappearance of the deep purple spot (primary/secondary amine) confirms complete conversion to the carbamate.
Step 2: Steglich-Type Esterification
-
Objective: Couple the protected alcohol with 3-methylbenzoyl chloride.
-
Procedure: To a solution of N-Boc-piperidin-4-ol (1.0 eq) in DCM, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool to 0°C and add 3-methylbenzoyl chloride (1.2 eq) dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature.
-
Causality: DMAP is critical here; it acts as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate, vastly accelerating the acyl transfer to the sterically hindered secondary alcohol. DIPEA is chosen over Et₃N as a non-nucleophilic base to sponge the generated HCl without competing for the acyl chloride, thus preventing premature Boc deprotection.
-
Self-Validation: Analyze via LC-MS (ESI+). Look for the mass peak corresponding to[M+Na]⁺ (m/z ~342.1) or the characteristic Boc-cleaved fragment[M+H-tBu]⁺ in the mass spectrometer source.
Step 3: Acidic Deprotection
-
Objective: Unmask the piperidine nitrogen to yield the final CAS 918962-13-7 scaffold.
-
Procedure: Dissolve the intermediate in a 1:4 (v/v) mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours. Concentrate under reduced pressure and neutralize with saturated aqueous NaHCO₃ to isolate the free base.
-
Causality: The strong acidity of TFA rapidly cleaves the tert-butyl carbamate, releasing isobutylene and carbon dioxide gases (driving the reaction forward via Le Chatelier's principle).
-
Self-Validation: Final LC-MS (ESI+) must show a clean peak at m/z 220.13 [M+H]⁺. ¹H-NMR should confirm the disappearance of the 9-proton singlet at ~1.45 ppm (Boc group).
Integration into Triazole Antifungals
The true value of Piperidin-4-yl 3-methylbenzoate is realized when it is deployed as a side-chain in complex active pharmaceutical ingredients (APIs). A prominent example is its integration into triazole antifungals, such as the derivative CAS 1395347-94-0 ([1-[2-(2,4-Difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperidin-4-yl] 3-methylbenzoate)[4][5].
In these advanced molecules, the piperidine nitrogen of our synthesized scaffold undergoes an epoxide ring-opening reaction with an oxirane intermediate (e.g., 1-[2-(2,4-difluorophenyl)-2-oxiranylmethyl]-1H-1,2,4-triazole).
Mechanism of Action (CYP51 Inhibition)
Once synthesized, these triazole derivatives exhibit potent antifungal activity by targeting Lanosterol 14α-demethylase (CYP51)[2]. The mechanism is a dual-action binding event:
-
The 1,2,4-triazole ring coordinates directly with the heme iron at the catalytic center of CYP51.
-
The Piperidin-4-yl 3-methylbenzoate tail extends into the substrate access channel (FG loop). The m-toluate phenyl group engages in critical π-π face-to-edge interactions with residues like Phe380, locking the enzyme and preventing the synthesis of ergosterol[2][6].
Fig 3. Mechanism of action for CYP51 inhibition by the triazole derivative.
By strictly adhering to validated informatics and robust synthetic protocols, medicinal chemists can reliably utilize CAS 918962-13-7 to push the boundaries of antifungal drug discovery.
References
-
Chai, X., Yang, G., Zhang, J., Yu, S., Zou, Y., Wu, Q., Zhang, D., Jiang, Y., Cao, Y., & Sun, Q. (2012). "Synthesis and biological evaluation of triazole derivatives as potential antifungal agent." Chemical Biology & Drug Design, 80(3), 382-387. URL:[Link]
-
PubChem. "National Center for Biotechnology Information: Chemical Informatics and Computational Data." URL: [Link]
-
Molaid Chemical Database. "Compound 1395347-94-0: [1-[2-(2,4-Difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperidin-4-yl] 3-methylbenzoate." URL:[Link]
Sources
- 1. Others | Smolecule [smolecule.com]
- 2. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(3-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide | 2034326-02-6 | Benchchem [benchchem.com]
- 4. 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)piperidin-4-ol - CAS号 1373256-20-2 - 摩熵化学 [molaid.com]
- 5. 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)piperidin-4-ol - CAS号 1373256-20-2 - 摩熵化学 [molaid.com]
- 6. researchgate.net [researchgate.net]
Analytical Characterization and Exact Mass Determination of Piperidin-4-yl 3-methylbenzoate: A Comprehensive Technical Guide
Executive Summary
In modern drug discovery and development, the precise analytical characterization of synthetic intermediates and pharmacophores is non-negotiable. Piperidin-4-yl 3-methylbenzoate is a highly versatile structural motif featuring a basic piperidine ring linked via an ester bond to a lipophilic m-tolyl group. This structural combination is frequently utilized to tune the pharmacokinetic properties, such as lipophilicity and target-binding affinity, of lead compounds .
For researchers synthesizing or utilizing this molecule, differentiating it from isobaric impurities requires rigorous analytical techniques. This whitepaper provides an authoritative, in-depth guide to determining the exact mass and molecular weight of Piperidin-4-yl 3-methylbenzoate, leveraging High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to establish a self-validating analytical framework .
Structural and Physicochemical Profiling
A fundamental principle in mass spectrometry is the distinction between Average Molecular Weight and Monoisotopic Exact Mass .
-
Average Molecular Weight (219.284 g/mol ) is calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., ~1.1% of Carbon exists as ¹³C). This value is used for macroscopic laboratory tasks like weighing reagents for stoichiometry.
-
Monoisotopic Exact Mass (219.1259 Da) is calculated using the mass of only the most abundant, primary isotope of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915). In drug discovery, HRMS relies exclusively on exact mass to determine elemental composition and eliminate false positive identifications .
Table 1: Physicochemical & Mass Properties of Piperidin-4-yl 3-methylbenzoate
| Property | Value | Computational Basis / Significance |
| Molecular Formula | C₁₃H₁₇NO₂ | Core elemental composition |
| Average Molecular Weight | 219.284 g/mol | Based on isotopic natural abundance |
| Monoisotopic Exact Mass | 219.1259 Da | Based on ¹²C, ¹H, ¹⁴N, ¹⁶O exact masses |
| Theoretical [M+H]⁺ m/z | 220.1332 Da | Monoisotopic Mass + Proton (1.0073 Da) |
| Predicted LogP | ~2.4 - 2.5 | Lipophilicity contribution of m-tolyl group |
High-Resolution Mass Spectrometry (HRMS) Workflow
To empirically validate the exact mass of Piperidin-4-yl 3-methylbenzoate, a robust Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to an Electrospray Ionization (ESI) HRMS system (such as an Orbitrap or Q-TOF) is required .
Figure 1: Step-by-step UHPLC-ESI-HRMS analytical workflow for exact mass determination.
Step-by-Step HRMS Protocol & Causality
-
Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water (50:50) to a final concentration of 1 µg/mL.
-
Causality: High concentrations lead to detector saturation and the formation of complex multimeric adducts (e.g., [2M+H]⁺), which complicate spectral interpretation. Dilute samples ensure operation within the linear dynamic range of the detector.
-
-
Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column. Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.
-
Causality: Formic acid lowers the pH of the mobile phase. Because the secondary amine of the piperidine ring is highly basic (pKa ~10), the acidic environment pre-ionizes the molecule in the liquid phase, drastically enhancing sensitivity during the subsequent ESI process.
-
-
Ionization (ESI+): Operate the source in positive ion mode.
-
Causality: The pre-protonated piperidine nitrogen efficiently transfers into the gas phase as a stable [M+H]⁺ pseudomolecular ion. Negative ion mode (ESI-) would yield negligible signal due to the lack of acidic protons on the molecule.
-
-
Mass Analysis & Internal Calibration: Acquire data using a resolving power of >100,000 FWHM. Co-infuse a known standard (e.g., Leucine Enkephalin) as a "Lock Mass."
-
Self-Validating System: The lock mass acts as an internal, real-time calibrant. If the instrument's magnetic or electric fields drift due to thermal fluctuations, the software automatically corrects the target analyte's mass based on the known deviation of the lock mass. If the lock mass fails, the run is invalidated, ensuring absolute data integrity .
-
Orthogonal Validation via NMR Spectroscopy
While HRMS provides the exact elemental composition (C₁₃H₁₇NO₂), it cannot easily distinguish between positional isomers (e.g., Piperidin-4-yl 2-methylbenzoate vs. 3-methylbenzoate). Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy must be employed as an orthogonal, self-validating technique.
Step-by-Step NMR Protocol & Causality
-
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
¹H NMR Acquisition (400 MHz or higher):
-
Causality for Regiochemistry: The spectrum will show a distinct singlet integrating to 3 protons (3H) around 2.3–2.4 ppm, confirming the presence of the methyl group on the aromatic ring. The splitting pattern of the 4 aromatic protons (multiplets around 7.2–7.8 ppm) will unambiguously confirm the meta-substitution (3-position) rather than ortho or para.
-
Causality for Ester Linkage: A distinct multiplet integrating to 1 proton (1H) will appear around 5.0 ppm. This strongly deshielded proton corresponds to the methine (CH) group at the 4-position of the piperidine ring, confirming that the ester linkage is attached there, rather than at the nitrogen.
-
-
Self-Validating Loop: The total integration of all peaks in the ¹H NMR spectrum must mathematically sum to exactly 17 protons. If the integration yields 16 or 18, the HRMS formula assignment is immediately flagged as suspect, forcing a re-evaluation of the data.
Data Synthesis and Validation
The final step in the analytical workflow is calculating the mass error. In pharmaceutical development, a mass error of less than 5 parts-per-million (ppm) is the gold standard for confirming a molecular formula.
Table 2: HRMS Validation & Mass Error Calculation
| Parameter | Value | Analytical Significance |
| Target Ion | [M+H]⁺ | Primary species generated in ESI+ |
| Theoretical m/z | 220.1332 | Benchmark for absolute accuracy |
| Observed m/z (Example) | 220.1330 | Experimental acquisition value |
| Mass Error (Δ ppm) | -0.9 ppm | Validates formula (Calculation: [(220.1330 - 220.1332) / 220.1332] * 10^6) |
| Isotopic Pattern Match | > 95% fit | Confirms the absence of hidden elements (e.g., halogens or sulfur) |
By combining sub-ppm mass accuracy from a lock-mass-calibrated HRMS system with the regiochemical certainty of ¹H NMR, researchers can definitively characterize Piperidin-4-yl 3-methylbenzoate, ensuring high-fidelity data for downstream drug development applications.
References
-
PubChemLite - Methyl 2-(piperidin-4-yl)benzoate hydrochloride (C13H17NO2) Isomeric Data. Source: PubChem / National Institutes of Health. URL:[Link]
-
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Source: Chromatography Online. URL:[Link]
-
High-Resolution Mass Spectrometry in Drug Discovery. Source: ResolveMass Laboratories Inc. URL:[Link]
-
Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Source: PubMed Central (PMC). URL:[Link]
-
High Resolution Mass Spectrometry for Drug Discovery and Development. Source: Longdom Publishing. URL:[Link]
Unraveling the Pharmacological Profile of Piperidin-4-yl 3-methylbenzoate: A Technical Guide to Elucidating its Mechanism of Action
Abstract
Piperidin-4-yl 3-methylbenzoate is a novel synthetic compound featuring a piperidine scaffold, a structural motif prevalent in a multitude of centrally acting pharmaceuticals. While the specific pharmacological properties of this molecule remain uncharacterized in publicly available literature, its structural components—a piperidine ring and a benzoate ester moiety—suggest a high probability of interaction with G-protein coupled receptors (GPCRs), a superfamily of integral membrane proteins that are the target of a significant percentage of modern pharmaceuticals. This in-depth technical guide proposes a hypothesized mechanism of action for Piperidin-4-yl 3-methylbenzoate centered on opioid receptor agonism, a common activity for piperidine derivatives. More importantly, this document provides a comprehensive, step-by-step experimental framework for researchers, scientists, and drug development professionals to rigorously test this hypothesis and fully elucidate the compound's pharmacological mechanism of action. The protocols detailed herein are designed to be self-validating, ensuring scientific integrity and providing a clear path from initial binding studies to in vivo validation of potential therapeutic effects.
Introduction: The Piperidine Scaffold in Modern Pharmacology
The piperidine ring is a ubiquitous heterocyclic amine that forms the core of numerous approved drugs, particularly those targeting the central nervous system.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for high-affinity interactions with a variety of receptor types. Phenylpiperidine derivatives, in particular, are a well-established class of opioid receptor agonists, with fentanyl and its analogs serving as prominent examples.[2][3] These agents primarily exert their analgesic effects through activation of the µ-opioid receptor (MOR), a member of the GPCR family.[2][4]
Piperidin-4-yl 3-methylbenzoate, an ester of 4-hydroxypiperidine and 3-methylbenzoic acid, shares structural similarities with known pharmacophores that interact with neurotransmitter receptors.[5] The ester linkage and the methyl-substituted benzene ring are likely to influence the compound's binding affinity, selectivity, and pharmacokinetic profile. Given the prevalence of opioid receptor activity within this structural class, a logical starting point for the investigation of Piperidin-4-yl 3-methylbenzoate is to assess its potential as an opioid receptor modulator.
Hypothesized Mechanism of Action: Opioid Receptor Agonism
We hypothesize that Piperidin-4-yl 3-methylbenzoate acts as an agonist at one or more of the major opioid receptor subtypes: µ (mu), δ (delta), and/or κ (kappa). Upon binding, we postulate that it will induce a conformational change in the receptor, leading to the activation of intracellular G-proteins and subsequent downstream signaling cascades that result in an analgesic effect.
The following sections detail a comprehensive research plan to systematically test this hypothesis, from initial receptor binding to in vivo assessment of analgesic efficacy.
In Vitro Characterization: A Step-by-Step Approach to Unveiling Molecular Interactions
The initial phase of investigation focuses on determining if and how Piperidin-4-yl 3-methylbenzoate interacts with opioid receptors at the molecular level.
Radioligand Binding Assays: Assessing Receptor Affinity and Selectivity
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[6] These assays utilize a radiolabeled ligand with known high affinity for the target receptor. By measuring the displacement of the radioligand by the unlabeled test compound, we can determine the test compound's binding affinity (Ki).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Utilize commercially available cell lines stably expressing human µ, δ, and κ opioid receptors (e.g., CHO-K1 or HEK 293 cells).
-
Culture cells to confluence, harvest, and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.[7]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]-DAMGO for MOR, [³H]-Naltrindole for DOR, or [³H]-U69,593 for KOR), and a range of concentrations of Piperidin-4-yl 3-methylbenzoate.
-
Incubate the plates to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of Piperidin-4-yl 3-methylbenzoate.
-
Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Binding Affinity Profile
| Receptor Subtype | Radioligand | Ki (nM) of Piperidin-4-yl 3-methylbenzoate |
| µ-Opioid Receptor | [³H]-DAMGO | Experimental Value |
| δ-Opioid Receptor | [³H]-Naltrindole | Experimental Value |
| κ-Opioid Receptor | [³H]-U69,593 | Experimental Value |
A lower Ki value indicates a higher binding affinity.
Functional Assays: Determining Agonist or Antagonist Activity
Once binding is confirmed, the next critical step is to determine the functional consequence of this interaction. Does Piperidin-4-yl 3-methylbenzoate activate the receptor (agonist activity), block the action of an agonist (antagonist activity), or have no effect on receptor signaling?
The [³⁵S]GTPγS binding assay is a functional assay that directly measures the initial step of G-protein activation following agonist binding to a GPCR.[8][9] The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is proportional to the extent of receptor activation.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in section 3.1.1.
-
Assay Procedure:
-
Incubate the cell membranes with increasing concentrations of Piperidin-4-yl 3-methylbenzoate in the presence of GDP and [³⁵S]GTPγS.
-
Include a known agonist as a positive control and a known antagonist as a negative control.
-
After incubation, terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS binding against the logarithm of the drug concentration.
-
Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect) from the concentration-response curve.
-
Visualization of the GPCR Activation Workflow
Caption: Workflow of agonist-induced GPCR activation measured by [³⁵S]GTPγS binding.
Opioid receptors are typically coupled to the Gi/o family of G-proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] A cAMP accumulation assay can therefore be used as a downstream measure of receptor activation.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Use whole cells expressing the opioid receptor of interest.
-
Assay Procedure:
-
Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Add increasing concentrations of Piperidin-4-yl 3-methylbenzoate.
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[11][12][13][14]
-
-
Data Analysis:
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the drug concentration.
-
Determine the IC₅₀ for the inhibition of cAMP production.
-
Visualization of the cAMP Signaling Pathway
Caption: Simplified signaling pathway of a Gi-coupled opioid receptor leading to decreased cAMP.
In Vivo Validation: Translating Molecular Actions to Physiological Effects
Positive results in in vitro assays provide strong evidence for the hypothesized mechanism of action. The final and most critical step is to determine if these molecular interactions translate into a physiologically relevant effect, such as analgesia, in a living organism.
Animal Models of Nociception
Several well-established animal models are used to assess the analgesic properties of novel compounds.[15][16] The choice of model can help to differentiate between centrally and peripherally mediated analgesia.
The hot plate test measures the latency of a rodent to react to a thermal stimulus (e.g., licking a paw or jumping) when placed on a heated surface.[17][18] This response involves higher brain centers and is therefore a good indicator of centrally mediated analgesia.
Experimental Protocol: Hot Plate Test
-
Animals: Use mice or rats.
-
Procedure:
-
Determine a baseline reaction time for each animal on the hot plate (maintained at a constant temperature, e.g., 55°C).
-
Administer Piperidin-4-yl 3-methylbenzoate (at various doses) or a vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
At predetermined time points after drug administration, place the animal back on the hot plate and record the reaction latency.
-
A cut-off time is established to prevent tissue damage.[19]
-
-
Data Analysis:
-
Compare the post-drug latencies to the baseline latencies. A significant increase in latency indicates an analgesic effect.
-
The tail-flick test measures the time it takes for a rodent to move its tail away from a focused beam of heat.[20][21] This is a spinal reflex, and an increase in latency is indicative of a spinally mediated analgesic effect.
Experimental Protocol: Tail-Flick Test
-
Animals: Use mice or rats.
-
Procedure:
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) to quantify the analgesic response.
-
Data Presentation: In Vivo Analgesic Efficacy
| Assay | Dose of Piperidin-4-yl 3-methylbenzoate | Response Latency (seconds) / %MPE |
| Hot Plate Test | Vehicle | Experimental Value |
| Dose 1 | Experimental Value | |
| Dose 2 | Experimental Value | |
| Dose 3 | Experimental Value | |
| Tail-Flick Test | Vehicle | Experimental Value |
| Dose 1 | Experimental Value | |
| Dose 2 | Experimental Value | |
| Dose 3 | Experimental Value |
Visualization of the In Vivo Experimental Workflow
Caption: A streamlined workflow for in vivo analgesic testing.
Conclusion: Synthesizing the Evidence
The comprehensive experimental approach detailed in this guide provides a robust framework for elucidating the mechanism of action of Piperidin-4-yl 3-methylbenzoate. By systematically progressing from in vitro binding and functional assays to in vivo models of analgesia, researchers can build a complete pharmacological profile of this novel compound. The data generated will not only test the hypothesis of opioid receptor agonism but will also reveal its potency, selectivity, and potential therapeutic utility. This structured, evidence-based approach is fundamental to the successful advancement of new chemical entities in the drug discovery pipeline.
References
-
Mogil, J. S. (2009). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. ResearchGate. [Link]
-
Carroll, F. I., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed. [Link]
-
Charles River Laboratories. (n.d.). In Vivo Pain Models. Charles River. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]
-
DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Eurofins Discovery. [Link]
-
Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]
-
Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. [Link]
-
Vilella, A., et al. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. [Link]
-
SlidePlayer. (n.d.). Analgesia Hot Plat Test. SlidePlayer. [Link]
-
Bio-protocol. (n.d.). Hot-plate analgesia testing. Bio-protocol. [Link]
-
Promega Corporation. (n.d.). cAMP-Glo™ Assay. Promega. [Link]
-
Ma, L., et al. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. MDPI. [Link]
-
JoVE. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. JoVE. [Link]
-
Wikipedia. (n.d.). Tail flick test. Wikipedia. [Link]
-
Lee, J., et al. (2025). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI. [Link]
-
Patsnap. (2025). What in vivo models are used for pain studies?. Patsnap Synapse. [Link]
-
Maze Engineers. (n.d.). Tail Flick Test. Maze Engineers. [Link]
-
Zhang, H., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed. [Link]
-
Neurofit. (n.d.). Rodent behavioural test - Pain and inflammation - Tail Flick. Neurofit. [Link]
-
Singh, S., et al. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry. [Link]
-
Muhammad, N. (2014). In-Vivo Models for Management of Pain. SCIRP. [Link]
-
RJPT SimLab. (n.d.). Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. RJPT SimLab. [Link]
-
National Center for Biotechnology Information. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]
-
Frolov, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Stoeber, M., et al. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. [Link]
-
Wang, D., et al. (2020). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Publications. [Link]
-
Lippincott NursingCenter. (2022). Opioid Agonists – How Do They Work?. Lippincott NursingCenter. [Link]
-
Singh, S., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. PubMed. [Link]
-
Villiger, J. W., & Taylor, D. P. (1982). A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens. PubMed. [Link]
-
Pradhan, A. A., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. PubMed Central. [Link]
-
Wang, T., et al. (2014). Tools for GPCR drug discovery. PubMed Central. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Vadivelu, N., et al. (2011). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]
-
Pasternak, G. W. (2014). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Bio-protocol. [Link]
-
BMG LABTECH. (n.d.). GPCR kinetic assays and ligand bias. BMG LABTECH. [Link]
-
Koehl, A., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. [Link]
-
Wang, S., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]
-
Wikipedia. (n.d.). Fentanyl. Wikipedia. [Link]
-
ACS Publications. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. [Link]
-
Cambridge University Press & Assessment. (2011). Mechanisms of action of opioids (Chapter 31) - Anesthetic Pharmacology. Cambridge University Press. [Link]
-
Gallicchio, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Fentanyl - Wikipedia [en.wikipedia.org]
- 4. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 5. evitachem.com [evitachem.com]
- 6. revvity.com [revvity.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. agilent.com [agilent.com]
- 14. cAMP-Glo™ Assay [worldwide.promega.com]
- 15. criver.com [criver.com]
- 16. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Tail flick test - Wikipedia [en.wikipedia.org]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 23. rjptsimlab.com [rjptsimlab.com]
Pharmacokinetic profiling of Piperidin-4-yl 3-methylbenzoate derivatives
An In-depth Technical Guide to the Pharmacokinetic Profiling of Piperidin-4-yl 3-methylbenzoate Derivatives
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2][3] This guide provides a comprehensive technical overview of the essential in vitro and in vivo studies required to thoroughly characterize the pharmacokinetic (PK) profile of a specific class of these compounds: Piperidin-4-yl 3-methylbenzoate derivatives. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of these molecules is critical for advancing lead candidates through the drug discovery and development pipeline.[4][5][6]
This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind each experimental choice. By integrating established protocols with expert insights, this guide aims to provide a self-validating framework for generating robust and reliable pharmacokinetic data.
The Significance of the Piperidin-4-yl 3-methylbenzoate Scaffold
The Piperidin-4-yl 3-methylbenzoate core presents a unique combination of structural features that can significantly influence its pharmacokinetic behavior. The piperidine ring, a common motif in pharmaceuticals, can impact solubility, permeability, and metabolic stability.[7][8] The ester linkage introduces a potential site for hydrolysis, while the 3-methylbenzoate moiety will affect lipophilicity and potential interactions with metabolic enzymes. A thorough understanding of how these components collectively influence the ADME profile is paramount for successful drug development.[9]
I. Early Stage In Vitro ADME Profiling: A Foundation for Success
Early in vitro ADME assays are pivotal for identifying potential liabilities and guiding compound optimization.[10] These studies provide crucial insights into a compound's intrinsic properties, helping to predict its in vivo behavior before committing to resource-intensive animal studies.[6]
A. Physicochemical Properties
A foundational understanding of a compound's physicochemical characteristics is a prerequisite for any further ADME testing.
| Parameter | Method | Rationale | Example Data for a Derivative |
| Aqueous Solubility | Thermodynamic or Kinetic Solubility Assays | Poor solubility can limit oral absorption and lead to formulation challenges. | 50 µg/mL |
| Lipophilicity (LogD) | LogD at pH 7.4 | Lipophilicity influences membrane permeability, plasma protein binding, and metabolism. | 2.5 |
| pKa | Potentiometric Titration or in silico prediction | The ionization state at physiological pH affects solubility, permeability, and target engagement. | 8.5 (basic) |
B. Absorption: Predicting Oral Bioavailability
For orally administered drugs, absorption across the intestinal epithelium is the first critical step.
1. Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption.[7][11] Caco-2 cells, when grown as a monolayer, differentiate to form tight junctions and express key efflux transporters, mimicking the intestinal barrier.[12][13]
Experimental Rationale: This assay measures the apparent permeability coefficient (Papp) of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The A-B Papp value indicates the rate of absorption, while the B-A/A-B ratio (efflux ratio) can identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[12]
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and monolayer formation.[14]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before the experiment.[13]
-
Dosing: The test compound (e.g., 10 µM) is added to the donor compartment (apical for A-B transport, basolateral for B-A transport).[13]
-
Sampling: At specified time points (e.g., 2 hours), samples are taken from the receiver compartment.[12]
-
Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.[12]
-
Papp Calculation: The apparent permeability (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
Data Interpretation:
| Derivative | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Compound X | 15.2 | 16.1 | 1.1 | High |
| Compound Y | 2.5 | 12.5 | 5.0 | Low (potential efflux) |
C. Distribution: Plasma Protein Binding
Once a drug enters systemic circulation, it can bind to plasma proteins. It is the unbound fraction of the drug that is free to distribute into tissues and exert its pharmacological effect.[15]
1. Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[15][16]
Experimental Rationale: This method involves dialyzing the test compound in plasma against a protein-free buffer until equilibrium is reached. The concentrations in both chambers are then measured to determine the fraction bound to plasma proteins.[17][18]
Protocol: Equilibrium Dialysis
-
Device Preparation: A semi-permeable membrane separates the plasma and buffer chambers of the dialysis device.
-
Incubation: The test compound is added to the plasma chamber, and the device is incubated at 37°C with gentle shaking until equilibrium is achieved (typically 4-6 hours).[15]
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the test compound in each aliquot is determined by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated as: % Bound = [(Cplasma - Cbuffer) / Cplasma] * 100 Where Cplasma is the concentration in the plasma chamber and Cbuffer is the concentration in the buffer chamber.
Data Interpretation:
| Derivative | Plasma Protein Binding (%) |
| Compound X | 85.0 |
| Compound Y | 99.5 |
D. Metabolism: Metabolic Stability and Enzyme Interactions
Metabolism is a key determinant of a drug's half-life and potential for drug-drug interactions (DDIs).
1. Liver Microsomal Stability Assay
This assay provides an initial assessment of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[19][20]
Experimental Rationale: The test compound is incubated with liver microsomes (which contain a high concentration of CYP enzymes) and the cofactor NADPH. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.[21][22]
Protocol: Liver Microsomal Stability Assay
-
Incubation Mixture Preparation: A mixture containing liver microsomes (e.g., human or rat) and the test compound in a phosphate buffer is prepared.[23]
-
Reaction Initiation: The reaction is initiated by adding NADPH.[20]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.[20]
-
Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of compound depletion.
Data Interpretation:
| Derivative | Half-life (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted In Vivo Clearance |
| Compound X | > 60 | < 10 | Low |
| Compound Y | 15 | 46.2 | High |
2. Cytochrome P450 (CYP) Inhibition Assay
This assay is crucial for assessing the potential of a compound to cause drug-drug interactions by inhibiting the metabolism of other drugs.[24][25]
Experimental Rationale: The ability of the test compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is evaluated.[24][26] A specific substrate for each CYP isoform is incubated with liver microsomes in the presence of varying concentrations of the test compound. The inhibition of metabolite formation is measured to determine the IC50 value.[25]
Protocol: CYP Inhibition Assay
-
Incubation: Human liver microsomes are incubated with a CYP isoform-specific substrate, NADPH, and a range of concentrations of the test compound.[25]
-
Metabolite Quantification: After a set incubation time, the reaction is stopped, and the amount of metabolite formed is quantified by LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is calculated.[24]
Data Interpretation:
| Derivative | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Compound X | > 50 | > 50 | 25.3 | > 50 | 15.8 |
| Compound Y | 5.2 | > 50 | > 50 | 0.8 | 45.1 |
A low IC50 value (<10 µM) may indicate a potential for clinically significant drug-drug interactions.
II. In Vivo Pharmacokinetic Studies: The Whole-Body Perspective
While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.[27][28]
A. Study Design and Execution
Animal Model Selection: Rodent models (e.g., rats, mice) are typically used for initial PK studies. The choice of species should be justified based on metabolic similarity to humans, if known.
Dosing and Sampling:
-
Routes of Administration: Intravenous (IV) and oral (PO) routes are commonly used to assess bioavailability.
-
Dose Selection: Doses should be selected based on preclinical efficacy and toxicology data.
-
Blood Sampling: Blood samples are collected at multiple time points after drug administration to characterize the concentration-time profile.
B. Key Pharmacokinetic Parameters
Following bioanalysis of plasma samples (typically by LC-MS/MS), the following key parameters are determined:
| Parameter | Description | Importance |
| Clearance (CL) | The volume of plasma cleared of the drug per unit of time. | Indicates the efficiency of drug elimination. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent of drug distribution into tissues. |
| Half-life (t½) | The time required for the drug concentration in the plasma to decrease by half. | Determines the dosing interval. |
| Area Under the Curve (AUC) | The integral of the drug concentration-time curve. | Represents the total drug exposure over time. |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A key parameter for oral drugs. |
C. Example In Vivo Pharmacokinetic Data
| Parameter | Compound X (IV) | Compound X (PO) |
| Dose (mg/kg) | 2 | 10 |
| AUC (ng*h/mL) | 1500 | 4500 |
| CL (mL/min/kg) | 22.2 | - |
| Vd (L/kg) | 2.5 | - |
| t½ (h) | 1.2 | 2.5 |
| Bioavailability (F%) | - | 60% |
III. Visualizing the Pharmacokinetic Workflow
Overall ADME Process
Caption: The journey of an orally administered drug through the body.
In Vitro ADME Assay Workflow
Caption: A streamlined workflow for in vitro ADME profiling.
IV. Conclusion and Future Directions
A comprehensive understanding of the pharmacokinetic profile is indispensable for the successful development of Piperidin-4-yl 3-methylbenzoate derivatives. The integrated application of the in vitro and in vivo assays described in this guide provides a robust framework for identifying compounds with desirable ADME properties, mitigating the risk of late-stage failures, and ultimately, accelerating the journey from the laboratory to the clinic.
Future work should focus on establishing clear in vitro-in vivo correlations (IVIVC) for this chemical series. Additionally, as lead candidates progress, more advanced studies, such as reaction phenotyping to identify specific metabolizing enzymes and transporter interaction studies, will be necessary to meet regulatory expectations.[29][30][31] The principles and protocols outlined herein provide the critical foundation for these advanced investigations.
References
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]
-
Caco2 assay protocol. (n.d.). Retrieved from [Link]
- Lin, J. H., & Cocchetto, D. M. (1985). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences.
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
- Mykhailiuk, P. K. (2023).
-
JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Drug Design, Development and Therapy, 17, 745-763.
-
BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
- Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Metabolic Engineering in the Post-Genomic Era (pp. 279-293). Springer.
-
Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]
-
Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]
-
drug metabolism. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
- Locuson, C. W., & Likkamaa, S. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Current Drug Discovery Technologies, 7(1), 1-15.
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
- Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Cytochrome P450 (pp. 201-211). Humana, New York, NY.
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
- Toutain, P. L., & Bousquet-Mélou, A. (2010). Optimising in vivo pharmacology studies--Practical PKPD considerations. Journal of Pharmacological and Toxicological Methods, 61(2), 115-126.
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
-
International Journal of Biology and Chemistry. (n.d.). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. Retrieved from [Link]
-
Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]
-
PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
ResearchGate. (2026, March 3). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. Retrieved from [Link]
-
PMC. (n.d.). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. Retrieved from [Link]
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
-
ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). SwissADME results for piperidine-derived compounds. Retrieved from [Link]
- Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. (2021, July 26).
-
ResearchGate. (n.d.). Preclinical efficacy in therapeutic area guidelines from FDA and EMA: A cross-sectional study | Request PDF. Retrieved from [Link]
- Mykhailiuk, P. K. (2023, February 2).
-
aemps. (n.d.). preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the european union. Retrieved from [Link]
-
PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. selvita.com [selvita.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 13. enamine.net [enamine.net]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. bioagilytix.com [bioagilytix.com]
- 18. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. beckman.com [beckman.com]
- 23. researchgate.net [researchgate.net]
- 24. enamine.net [enamine.net]
- 25. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. criver.com [criver.com]
- 27. symeres.com [symeres.com]
- 28. benthamdirect.com [benthamdirect.com]
- 29. criver.com [criver.com]
- 30. aemps.gob.es [aemps.gob.es]
- 31. Clinical pharmacology and pharmacokinetics guidelines | European Medicines Agency (EMA) [ema.europa.eu]
An In-depth Technical Guide to the MS/MS Fragmentation Pattern of Piperidin-4-yl 3-Methylbenzoate
Abstract
This technical guide provides a detailed analysis of the expected tandem mass spectrometry (MS/MS) fragmentation pattern of piperidin-4-yl 3-methylbenzoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways under collision-induced dissociation (CID). By dissecting the molecule into its constituent piperidinyl and 3-methylbenzoyl moieties, we can predict and interpret the resulting product ion spectrum. This guide emphasizes the mechanistic rationale behind bond cleavages, ensuring a foundational understanding for structural elucidation and analytical method development.
Introduction
Piperidin-4-yl 3-methylbenzoate is a molecule of interest in medicinal chemistry and drug discovery, incorporating two key structural motifs: a piperidine ring and a substituted benzoate ester. The piperidine scaffold is a ubiquitous feature in many pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1] The 3-methylbenzoate portion provides aromaticity and lipophilicity, which can be crucial for receptor binding and pharmacokinetic profiles.
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural characterization of such novel compounds.[2] Understanding the fragmentation behavior of piperidin-4-yl 3-methylbenzoate is paramount for its unambiguous identification in complex matrices, metabolite profiling, and quality control. This guide will explore the predicted fragmentation pathways under electrospray ionization (ESI) followed by collision-induced dissociation (CID), a common analytical workflow for compounds of this nature.[1][3]
Chemical Structure and Ionization
Chemical Formula: C₁₃H₁₇NO₂ Molecular Weight: 219.28 g/mol
Under typical ESI in positive ion mode, the basic nitrogen atom of the piperidine ring will be readily protonated, yielding the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 220.2.[1] This protonated molecule will be the subject of our MS/MS analysis.
Experimental Workflow for MS/MS Analysis
The following outlines a generalized experimental protocol for acquiring the MS/MS spectrum of piperidin-4-yl 3-methylbenzoate.
Sample Preparation and Chromatography
-
Standard Solution Preparation: A stock solution of piperidin-4-yl 3-methylbenzoate is prepared in a suitable organic solvent such as methanol or acetonitrile. This is then diluted to an appropriate concentration for infusion or LC-MS analysis.
-
Liquid Chromatography (LC): For analysis of complex mixtures, separation is typically achieved using reverse-phase HPLC.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 (Full Scan): A full scan is performed to identify the precursor ion, which is the protonated molecule [M+H]⁺ at m/z 220.2.
-
MS2 (Product Ion Scan): The precursor ion at m/z 220.2 is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed to generate the product ion spectrum.
-
Collision Energy Optimization: The collision energy is a critical parameter that is optimized to produce a rich fragmentation pattern with both high and low mass fragments.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the MS/MS analysis of piperidin-4-yl 3-methylbenzoate.
Predicted MS/MS Fragmentation Pathways
The fragmentation of the protonated piperidin-4-yl 3-methylbenzoate ([M+H]⁺, m/z 220.2) is expected to be directed by the initial site of protonation, the piperidinyl nitrogen. The positive charge on the nitrogen atom initiates several key fragmentation routes involving both the piperidine ring and the ester linkage.
The primary fragmentation pathways can be categorized as follows:
-
Cleavage of the Ester Bond: This can occur through two main routes, leading to the formation of either the 3-methylbenzoyl cation or the protonated piperidin-4-ol.
-
Fragmentation of the Piperidine Ring: This involves ring opening and subsequent loss of neutral fragments.
-
Neutral Loss of the Piperidine Moiety: The entire piperidine ring can be lost as a neutral molecule.
Pathway 1: Ester Bond Cleavage
The ester linkage is a labile site for fragmentation. Upon collisional activation, the C-O bond of the ester can cleave.
-
Formation of the 3-Methylbenzoyl Cation (m/z 119.1): Heterolytic cleavage of the ester C-O bond with charge retention on the acyl portion results in the formation of the 3-methylbenzoyl cation. This is a common fragmentation pathway for benzoate esters.[4] The other product of this cleavage is the neutral piperidin-4-ol.
-
Formation of Protonated Piperidin-4-ol (m/z 102.1): While less common for esters, it is possible for the charge to be retained by the piperidine-containing fragment, leading to the formation of protonated piperidin-4-ol.
Pathway 2: Fragmentation Involving the Piperidine Ring
The protonated piperidine ring can undergo several characteristic fragmentation reactions.
-
Neutral Loss of Benzene (m/z 142.1): A rearrangement reaction can lead to the elimination of a neutral benzene molecule from the 3-methylbenzoyl group, although this is less probable than direct ester cleavage.
-
Ring Opening of Piperidine: The protonated nitrogen can induce ring opening of the piperidine moiety, leading to a cascade of fragmentations. This is a well-documented pathway for piperidine-containing compounds.[1]
Pathway 3: McLafferty-type Rearrangement
A McLafferty-type rearrangement is also a possibility, involving the transfer of a hydrogen atom from the piperidine ring to the carbonyl oxygen of the ester, followed by cleavage. This would result in the formation of protonated 3-methylbenzoic acid (m/z 137.1) and a neutral piperidene molecule.
Fragmentation Pathway Diagram
Caption: Predicted major fragmentation pathways for protonated piperidin-4-yl 3-methylbenzoate.
Summary of Key Fragment Ions
| m/z (Predicted) | Proposed Structure | Fragmentation Pathway |
| 220.2 | [M+H]⁺ | Precursor Ion |
| 137.1 | Protonated 3-Methylbenzoic Acid | McLafferty-type Rearrangement |
| 119.1 | 3-Methylbenzoyl Cation | Ester Cleavage |
| 102.1 | Protonated Piperidin-4-ol | Ester Cleavage with charge retention on piperidine |
| 84.1 | Iminium ion from Piperidin-4-ol | Dehydration of m/z 102.1 |
Mechanistic Insights and Trustworthiness
The proposed fragmentation pathways are grounded in established principles of mass spectrometry. The charge-remote and charge-directed fragmentation mechanisms are well-documented for similar chemical classes.[2][5]
-
Expertise & Experience: The prediction of the dominant 3-methylbenzoyl cation (m/z 119.1) is based on extensive literature on the fragmentation of aromatic esters, where the stability of the acylium ion drives this cleavage.[4][6] Similarly, the fragmentation of the piperidine ring is consistent with known behaviors of N-heterocyclic systems under CID conditions.[7][8]
-
Trustworthiness: The proposed pathways provide a self-validating system. For instance, the observation of the ion at m/z 102.1 and its subsequent dehydration product at m/z 84.1 would strongly support the initial formation of protonated piperidin-4-ol. The presence of both the 3-methylbenzoyl cation and the protonated piperidin-4-ol fragment would confirm the lability of the ester bond.
Conclusion
The MS/MS fragmentation of piperidin-4-yl 3-methylbenzoate is predicted to be characterized by several key pathways, primarily initiated by the protonated piperidine nitrogen. The most prominent product ion is expected to be the 3-methylbenzoyl cation at m/z 119.1, resulting from the cleavage of the ester bond. Other significant fragmentation routes include a McLafferty-type rearrangement yielding protonated 3-methylbenzoic acid at m/z 137.1, and fragmentation of the piperidine moiety. This in-depth guide provides a robust framework for the interpretation of experimental MS/MS data for this compound and its analogs, facilitating confident structural elucidation and analytical method development in drug discovery and related fields.
References
-
Aczel, T., & Lumpkin, H. E. (1961). Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Benzoate Type Esters. Analytical Chemistry, 33(3), 386-391. [Link]
-
WU, Y., YAN, L., LI, Z., ZHANG, L., & YAN, J. (2023). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Chinese Journal of Modern Applied Pharmacy, 40(1), 93-98. [Link]
-
Chem Ed. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]
-
Eudy, H. M., et al. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. [Link]
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. [Link]
-
Li, Y., et al. (2015). Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study. Journal of The American Society for Mass Spectrometry. [Link]
-
Office of Justice Programs. (n.d.). Structural Characterization of Emerging Synthetic Drugs. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. [Link]
-
Jones, A. M., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(1), 254-269. [Link]
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. [Link]
Sources
In-Depth Technical Guide: ^1^H and ^13^C NMR Spectroscopy of Piperidin-4-yl 3-methylbenzoate
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for unambiguous structural elucidation of functionalized heterocycles. Piperidin-4-yl 3-methylbenzoate represents a classic structural motif prevalent in medicinal chemistry, combining a basic piperidine pharmacophore with a lipophilic benzoate ester. This technical guide provides a comprehensive, self-validating framework for acquiring, interpreting, and validating the ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) spectra of this molecule. By moving beyond mere data tabulation, this whitepaper explores the fundamental causality behind chemical shifts, spin-spin coupling dynamics, and spatial conformations.
Molecular Anatomy & Spectroscopic Rationale
The structural integrity of Piperidin-4-yl 3-methylbenzoate can be divided into two distinct spectroscopic domains:
-
The 3-Methylbenzoate Moiety: An aromatic system characterized by an AMX spin system (due to the asymmetric substitution) and strong anisotropic deshielding from the ester carbonyl.
-
The Piperidine Ring: A dynamic aliphatic system existing predominantly in a chair conformation. The ester linkage at the C4 position locks the substituent into an equatorial position to minimize 1,3-diaxial steric clashes, forcing the C4-proton into an axial orientation.
Understanding these spatial realities is critical because they directly dictate the coupling constants ( J -values) observed in the ^1^H NMR spectrum, particularly the Karplus-dependent vicinal couplings of the piperidine ring[1].
Logical breakdown of NMR chemical shift assignments for Piperidin-4-yl 3-methylbenzoate.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following standardized protocol must be adhered to. This methodology aligns with standard acquisition parameters for piperidinyl benzoate derivatives[1],[2].
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15 mg (for ^1^H) or 40 mg (for ^13^C) of high-purity Piperidin-4-yl 3-methylbenzoate in 0.6 mL of deuterated chloroform (CDCl
3).-
Causality: CDCl
3is chosen for its excellent solvating power for basic amines and esters. Trace Tetramethylsilane (TMS, 0.03% v/v) must be included as an internal chemical shift reference ( δ = 0.00 ppm).
-
-
Instrument Calibration: Transfer the solution to a 5 mm precision NMR tube and insert it into a 500 MHz NMR spectrometer (e.g., Bruker AVANCE III)[2]. Lock the spectrometer to the deuterium resonance of CDCl
3. Shim the Z0, Z1, and Z2 gradients until the TMS signal exhibits a full width at half maximum (FWHM) of < 0.5 Hz. -
^1^H NMR Acquisition: Execute a standard 30° pulse sequence (zg30). Set the number of scans (ns) to 16, with a relaxation delay ( D1 ) of 1.0 s and a spectral width of 20 ppm.
-
^13^C NMR Acquisition: Execute a proton-decoupled pulse sequence (zgpg30). Set the number of scans to 1024 to overcome the low natural abundance of ^13^C (1.1%). Use a relaxation delay ( D1 ) of 2.0 s to ensure complete longitudinal relaxation of quaternary carbons (e.g., the ester carbonyl).
Quantitative Spectral Data & Causality Analysis
^1^H NMR Data Synthesis
The ^1^H NMR spectrum is defined by the stark contrast between the deshielded aromatic region and the complex aliphatic multiplets of the piperidine ring.
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment & Mechanistic Causality |
| H-2' (Ar) | 7.85 | s (broad) | - | 1H | Isolated between the ester and methyl groups. Deshielded by the carbonyl anisotropic cone. |
| H-6' (Ar) | 7.80 | d | 7.5 | 1H | Ortho to the ester carbonyl; strongly deshielded. Couples with H-5'. |
| H-4' (Ar) | 7.35 | d | 7.5 | 1H | Ortho to the methyl group. Mildly shielded by the electron-donating methyl. |
| H-5' (Ar) | 7.30 | t | 7.5 | 1H | Meta to both substituents. Splits into a triplet via ortho-coupling to H-4' and H-6'. |
| C4-H (Pip) | 5.05 | tt | 11.0, 4.0 | 1H | Critical Node: Strongly deshielded by the adjacent ester oxygen. The triplet of triplets (tt) arises because the proton is axial, coupling strongly to two adjacent axial protons ( Jax−ax ~11 Hz) and weakly to two equatorial protons ( Jax−eq ~4 Hz)[3]. |
| C2-H, C6-H (eq) | 3.15 | dt | 12.5, 4.0 | 2H | Equatorial protons adjacent to the electronegative nitrogen. |
| C2-H, C6-H (ax) | 2.75 | td | 12.5, 2.5 | 2H | Axial protons adjacent to nitrogen. Shielded relative to their equatorial counterparts. |
| Ar-CH | 2.40 | s | - | 3H | Benzylic methyl group. Sharp singlet due to lack of adjacent protons. |
| C3-H, C5-H (eq) | 2.05 | m | - | 2H | Equatorial protons on the piperidine backbone. |
| NH | 1.80 | br s | - | 1H | Broadened by quadrupolar relaxation of the ^14^N nucleus and chemical exchange. |
| C3-H, C5-H (ax) | 1.70 | dtd | 12.5, 11.0, 4.0 | 2H | Axial protons. Highly coupled, forming a complex multiplet. |
^13^C NMR Data Synthesis
^13^C NMR provides a direct map of the carbon skeleton. The chemical shifts are dictated by hybridization and the inductive effects of the heteroatoms (O and N).
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment & Mechanistic Causality |
| C=O | 166.5 | Quaternary | Ester carbonyl. Highly deshielded due to sp^2^ hybridization and oxygen electronegativity. |
| Ar-C3' | 138.2 | Quaternary | Aromatic carbon attached to the electron-donating methyl group. |
| Ar-C4' | 133.5 | CH | Aromatic methine carbon. |
| Ar-C1' | 130.5 | Quaternary | Aromatic carbon attached directly to the electron-withdrawing ester carbonyl. |
| Ar-C2' | 130.1 | CH | Aromatic methine carbon between the two substituents. |
| Ar-C5' | 128.2 | CH | Aromatic methine carbon. |
| Ar-C6' | 126.8 | CH | Aromatic methine carbon. |
| C4 (Pip) | 70.8 | CH | Piperidine methine attached to oxygen. The inductive effect shifts this ~40 ppm downfield relative to a standard alkane. |
| C2, C6 (Pip) | 44.2 | CH | Piperidine methylenes attached to the nitrogen atom. |
| C3, C5 (Pip) | 32.1 | CH | Aliphatic backbone of the piperidine ring. |
| Ar-CH | 21.3 | CH | Benzylic methyl carbon. |
2D NMR Validation Workflows
A self-validating analytical system requires orthogonal confirmation. While 1D NMR provides a foundational hypothesis, 2D NMR techniques are mandatory to prove atomic connectivity, especially in the development of selective enzyme inhibitors where regiochemistry is paramount[3].
-
^1^H-^1^H COSY: Will confirm the continuous spin system of the piperidine ring, explicitly linking the C4-H (5.05 ppm) to the C3/C5 protons (1.70/2.05 ppm).
-
^1^H-^13^C HSQC: Will unambiguously map the 5.05 ppm proton to the 70.8 ppm carbon, validating the C4 methine assignment.
-
^1^H-^13^C HMBC: The ultimate proof of the ester linkage. A strong cross-peak will be observed between the piperidine C4-H (5.05 ppm) and the ester carbonyl carbon (166.5 ppm), bridging the two distinct molecular domains.
2D NMR validation matrix for confirming the structural integrity of Piperidin-4-yl 3-methylbenzoate.
References[1] Catalytic Direct Desaturation of Lactams Enabled by Soft Enolization. Nature Communications.Verified URL[2] Structure-Based Design of Dual-Acting Compounds Targeting Adenosine A2A Receptor and Histone Deacetylase as Novel Tumor Immunotherapeutic Agents. ACS Publications. Verified URL[3] Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferases 4 and 6. PMC (NIH). Verified URL
Sources
Protocol for synthesizing Piperidin-4-yl 3-methylbenzoate in the lab
An Application Note and Laboratory Protocol for the Synthesis of Piperidin-4-yl 3-methylbenzoate
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a foundational structural motif in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence across a wide spectrum of pharmaceuticals and bioactive natural products.[1][2][3] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that allows for the precise spatial arrangement of functional groups, which is critical for optimizing interactions with biological targets. The development of robust and efficient synthetic routes to novel piperidine derivatives is therefore a cornerstone of modern drug discovery programs.[4]
This application note provides a detailed, field-proven protocol for the synthesis of Piperidin-4-yl 3-methylbenzoate, a representative substituted piperidine ester. The synthetic strategy is designed for reliability and scalability, employing a two-stage process: (1) a base-mediated esterification of an N-protected 4-hydroxypiperidine with an acyl chloride, followed by (2) acidic deprotection to yield the target compound. This guide explains the causality behind each experimental step, provides a self-validating workflow with integrated purification and characterization, and serves as a comprehensive resource for researchers in organic synthesis and drug development.
Overall Synthetic Scheme
The synthesis proceeds in two key steps from commercially available starting materials: esterification followed by deprotection.
Figure 1: Overall two-step reaction scheme for the synthesis.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | ≥98% Purity | Sigma-Aldrich | Also known as N-Boc-4-hydroxypiperidine. |
| 3-Methylbenzoyl chloride | ≥98% Purity | Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Sigma-Aldrich | Acts as an HCl scavenger. Store over molecular sieves or under nitrogen. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. Must be dry to prevent hydrolysis of the acyl chloride. |
| Hydrochloric Acid in 1,4-Dioxane | 4.0 M Solution | Sigma-Aldrich | Used for Boc deprotection. Corrosive. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Used for extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | Used for chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade Reagents | N/A | Aqueous solution for work-up. |
| Brine | ACS Grade Reagents | N/A | Saturated NaCl solution for work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech | For column chromatography. |
Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process monitoring and rigorous purification and characterization steps.
Part 1: Esterification of N-Boc-4-hydroxypiperidine
Causality: This step forms the core ester linkage. The reaction of an alcohol with a highly reactive acyl chloride is rapid and efficient. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent its competing nucleophilic attack on the acyl chloride, which would otherwise lead to undesired N-acylation. Anhydrous conditions are critical, as the acyl chloride readily hydrolyzes with water to form the unreactive carboxylic acid.[5] Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.[5]
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq, e.g., 5.0 g, 24.8 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 100 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq, e.g., 5.2 mL, 37.2 mmol) dropwise to the stirred solution.
-
In a separate dry flask, dissolve 3-methylbenzoyl chloride (1.2 eq, e.g., 3.9 mL, 29.8 mmol) in anhydrous DCM (20 mL).
-
Add the 3-methylbenzoyl chloride solution dropwise to the cooled piperidine solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
In-Process Check: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting alcohol.
-
Once the reaction is complete, quench by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-Piperidin-4-yl 3-methylbenzoate, typically as a pale yellow oil or solid.
Purification:
-
Purify the crude product via flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc) to isolate the pure intermediate ester.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Part 2: N-Boc Deprotection
Causality: The Boc protecting group is strategically designed to be stable to the basic conditions of the esterification but labile under strong acidic conditions.[6] A 4.0 M solution of HCl in 1,4-dioxane provides a potent and anhydrous acidic environment that efficiently cleaves the Boc group, liberating the piperidine nitrogen. The byproducts, isobutylene and carbon dioxide, are volatile gases, simplifying the work-up. The final product is isolated as a hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the corresponding free base.
Procedure:
-
Dissolve the purified N-Boc-Piperidin-4-yl 3-methylbenzoate (1.0 eq) in a minimal amount of 1,4-dioxane or ethyl acetate (approx. 20 mL) in a round-bottom flask.
-
To this solution, add a 4.0 M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 1-2 hours. Gas evolution (CO₂) may be observed. A precipitate of the product hydrochloride salt will likely form.
-
In-Process Check: Monitor the deprotection by TLC. The product will be a salt and may streak or remain at the baseline. The key is the complete disappearance of the starting Boc-protected material spot.
-
Upon completion, remove the solvent under reduced pressure. If a solid has not precipitated, add diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Characterization
The identity and purity of the final product, Piperidin-4-yl 3-methylbenzoate hydrochloride, should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (approx. 7.3-7.9 ppm), a multiplet for the piperidine C4-H (ester-linked methine, approx. 5.1 ppm), signals for the piperidine ring protons (approx. 2.0-3.4 ppm), and a singlet for the methyl group on the benzoate ring (approx. 2.4 ppm). Broad signals for the N-H protons are expected. |
| ¹³C NMR | Carbonyl carbon (approx. 166 ppm), aromatic carbons (approx. 128-138 ppm), piperidine C4 carbon (approx. 70 ppm), other piperidine carbons (approx. 30-45 ppm), and the methyl carbon (approx. 21 ppm). |
| Mass Spec (ESI) | Calculated m/z for the free base [M+H]⁺. |
| FT-IR | Characteristic peaks for the ester carbonyl (C=O) stretch (approx. 1710-1730 cm⁻¹), C-O stretch (approx. 1250-1300 cm⁻¹), and N-H stretches (broad, approx. 2500-3000 cm⁻¹ for the ammonium salt).[7] |
Workflow and Logic Visualization
The following diagram illustrates the logical flow of the experimental procedure from setup to final validation.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. vicas.org [vicas.org]
Chromatographic separation methods for Piperidin-4-yl 3-methylbenzoate
Application Note: Chromatographic Separation Methods for Piperidin-4-yl 3-methylbenzoate
Introduction
Piperidin-4-yl 3-methylbenzoate is a highly valuable intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs). Structurally, it is characterized by a secondary amine within a piperidine ring and a hydrophobic 3-methylbenzoate ester moiety. The dual nature of this molecule—combining a highly basic nitrogen center (pKa ~10.4) with a pH-sensitive ester linkage—presents unique challenges for high-performance liquid chromatography (HPLC) method development. This application note details the causality behind phase selection, mobile phase optimization, and provides a self-validating protocol for the robust separation and quantification of Piperidin-4-yl 3-methylbenzoate and its related synthetic impurities.
Causality in Method Development: Overcoming the "Silanol Effect" and Ester Hydrolysis
The primary challenge in analyzing basic piperidine derivatives on silica-based reversed-phase columns is the interaction between the protonated amine and residual acidic silanol groups (Si-OH) on the stationary phase[1]. These secondary ion-exchange interactions lead to severe peak tailing, retention time shifts, and sometimes irreversible adsorption[2].
To mitigate this, chromatographers must carefully engineer the mobile phase environment. Two common strategies exist, but only one is viable for this specific analyte:
-
High pH Mobile Phases (Contraindicated): Raising the pH above the pKa of the amine (e.g., pH > 11) neutralizes the molecule, eliminating ionic interactions with silanols. However, for Piperidin-4-yl 3-methylbenzoate, the ester bond is highly susceptible to base-catalyzed hydrolysis[3]. Therefore, a high pH approach will degrade the sample during the run.
-
Low pH Mobile Phases with Acidic Modifiers (Optimal): Lowering the pH below 3.0 fully protonates both the piperidine nitrogen and the surface silanols (pKa ~4.0), effectively neutralizing the stationary phase's cation-exchange capacity[2]. The addition of 0.1% Trifluoroacetic acid (TFA) provides the necessary acidic environment while acting as a weak ion-pairing agent, shielding the basic nitrogen and shifting the retention mechanism entirely to hydrophobic partitioning[4].
Interaction mechanism of piperidine derivatives with the stationary phase and mobile phase modifiers.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates an internal System Suitability Test (SST). The method relies on a fully end-capped, high-purity silica C18 column to further minimize residual silanol activity.
Reagents and Materials
-
Stationary Phase: Fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water (v/v).
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile (v/v).
-
Diluent: Water/Acetonitrile (50:50, v/v) containing 0.05% TFA to maintain analyte stability in solution.
Sample Preparation
-
Standard Solution: Accurately weigh 10 mg of Piperidin-4-yl 3-methylbenzoate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 1.0 mg/mL).
-
System Suitability Solution: Spike the standard solution with 0.1% (w/w) of piperidin-4-ol and 3-methylbenzoic acid (anticipated synthetic precursors and degradation products).
Step-by-Step Chromatographic Method
-
Step 1: Purge the HPLC system lines with Mobile Phase A and B to ensure the complete removal of any previously used buffering salts.
-
Step 2: Install the end-capped C18 column and set the column oven temperature to 30°C. Maintaining a moderate, controlled temperature ensures reproducible retention kinetics while preventing thermal degradation of the ester[5].
-
Step 3: Equilibrate the column with the initial gradient conditions (5% B) for at least 15 column volumes (approx. 20 minutes at 1.0 mL/min).
-
Step 4: Execute the gradient program outlined in Table 1, monitoring UV absorbance at 230 nm.
-
Step 5: Inject a blank (diluent) to confirm the absence of ghost peaks, followed by six replicate injections of the System Suitability Solution.
Workflow for developing a robust HPLC method for basic ester compounds.
Quantitative Data and Method Parameters
Table 1: Optimized Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 1.0 | 95 | 5 |
| 2.0 | 1.0 | 95 | 5 |
| 12.0 | 1.0 | 40 | 60 |
| 15.0 | 1.0 | 10 | 90 |
| 17.0 | 1.0 | 10 | 90 |
| 17.1 | 1.0 | 95 | 5 |
| 22.0 | 1.0 | 95 | 5 |
Table 2: System Suitability and Relative Retention Data
| Analyte/Impurity | Relative Retention Time (RRT) | Resolution (Rs) | Tailing Factor (Tf) | % RSD (n=6) |
| Piperidin-4-ol | 0.35 | N/A | 1.15 | 0.8% |
| 3-Methylbenzoic acid | 0.82 | 4.5 | 1.05 | 0.5% |
| Piperidin-4-yl 3-methylbenzoate | 1.00 (~9.5 min) | > 5.0 | ≤ 1.20 | 0.4% |
Self-Validation Criteria: The method is considered valid for batch analysis if the resolution (Rs) between 3-methylbenzoic acid and the main peak is > 2.0, and the tailing factor for Piperidin-4-yl 3-methylbenzoate is ≤ 1.5. If tailing exceeds 1.5, it is a direct causal indicator of column degradation (loss of end-capping) or insufficient TFA modifier in the mobile phase, prompting immediate corrective action.
References
- Benchchem Technical Support. "Purifying Piperidine Derivatives with Column Chromatography." Benchchem.
- Science.gov. "HPLC separation of basic compounds and silanol interactions." Science.gov.
- EvitaChem. "[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester - Reactions and Stability." EvitaChem.
- ResearchGate. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." ResearchGate.
- Benchchem Technical Support. "Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers." Benchchem.
Sources
Technical Support Center: Optimizing Piperidin-4-yl 3-Methylbenzoate Synthesis
Welcome to the Application Scientist’s troubleshooting hub. Synthesizing piperidin-4-yl 3-methylbenzoate presents a classic chemoselectivity challenge. Unprotected piperidin-4-ol contains both a secondary amine and a secondary alcohol. Because the nitrogen lone pair is less tightly held than the oxygen lone pairs, the amine is significantly more nucleophilic. Direct reaction with an acylating agent will overwhelmingly yield the N-acylated amide rather than the desired O-acylated ester[1].
To successfully synthesize this molecule with high yields, we must utilize a strategic three-step protective routing. This guide explores the mechanistic causality behind this workflow, provides quantitative optimization data, and outlines a self-validating experimental protocol.
Mechanistic Diagnostics & Workflow
Caption: Workflow for the chemoselective synthesis of piperidin-4-yl 3-methylbenzoate.
Chemoselectivity Troubleshooting (FAQs)
Q: Why is my direct esterification yielding an amide instead of an ester? A: This is a fundamental kinetic issue. The secondary amine in piperidin-4-ol is far more nucleophilic than the secondary alcohol[1]. When exposed to 3-methylbenzoyl chloride or 3-methylbenzoic acid, the amine attacks the carbonyl carbon much faster, leading to N-acylation. You must mask the amine with a protecting group (like Boc) prior to esterification[2].
Caption: Kinetic preference for N-acylation over O-acylation in unprotected piperidin-4-ol.
Q: I am using DCC for the Steglich esterification of 1-Boc-piperidin-4-ol, but my yield is stuck at <40%. What is happening? A: You are likely experiencing O-to-N acyl migration. In a Steglich esterification, the carboxylic acid reacts with the carbodiimide to form an O-acylisourea intermediate[3]. Because secondary alcohols are sterically hindered, their attack is slow. This allows the intermediate to undergo a 1,3-rearrangement into a stable, unreactive N-acylurea byproduct. To suppress this, you must add a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as an aggressive acyl transfer reagent, rapidly forming an acylpyridinium intermediate that efficiently transfers the acyl group to the alcohol[3].
Q: During Boc deprotection with TFA, I am observing significant degradation of my ester. How can I prevent this? A: Ester hydrolysis during deprotection usually occurs when trace water is present in the acidic medium. The newly formed ester bond is susceptible to acid-catalyzed hydrolysis if moisture is introduced. Ensure your solvents are strictly anhydrous. Alternatively, switching from TFA/DCM to 4M HCl in anhydrous dioxane provides a completely water-free environment, often resulting in cleaner deprotection and direct precipitation of the product as a stable hydrochloride salt.
Yield Optimization Matrices
The following table summarizes the quantitative impact of various reaction parameters during the critical Step 2 (O-Acylation) of 1-Boc-piperidin-4-ol with 3-methylbenzoic acid.
| Coupling Agent (Eq) | Catalyst (Eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Primary Observation / Issue |
| DCC (1.1) | None | DCM | 25 | 24 | <15 | Massive N-acylurea byproduct formation. |
| DCC (1.1) | DMAP (0.1) | DCM | 25 | 12 | 68 | Good conversion, but DCU byproduct removal is difficult. |
| EDC·HCl (1.2) | DMAP (0.1) | DCM | 25 | 12 | 89 | Optimal. Water-soluble urea byproduct simplifies workup. |
| EDC·HCl (1.2) | DMAP (0.1) | DMF | 25 | 12 | 74 | Difficult solvent removal during aqueous workup. |
| EDC·HCl (1.2) | DMAP (1.0) | DCM | 25 | 12 | 85 | Excess DMAP causes basic hydrolysis during workup. |
Note: EDC·HCl is preferred over DCC because its corresponding urea byproduct is highly water-soluble, allowing it to be washed away during a simple aqueous extraction[4].
Self-Validating Experimental Protocol
This methodology relies on built-in validation checks to ensure causality and reaction integrity at every stage.
Step 1: N-Protection (Synthesis of 1-Boc-piperidin-4-ol)
-
Reaction: Dissolve piperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq) and cool to 0 °C.
-
Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). Stain the plate with Ninhydrin. The starting material will stain dark purple (free amine). The reaction is complete when the purple spot disappears, leaving only a UV-inactive, non-staining spot (the Boc-protected amine)[2].
-
Workup: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Step 2: Steglich Esterification (Synthesis of 1-Boc-piperidin-4-yl 3-methylbenzoate)
-
Reaction: Dissolve 3-methylbenzoic acid (1.1 eq) and 1-Boc-piperidin-4-ol (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Activation: Add EDC·HCl (1.2 eq) and DMAP (0.1 eq) to the solution[3]. Stir at room temperature for 12 hours.
-
Causality Check: The solution should remain homogeneous. If DCC were used, a white precipitate (dicyclohexylurea) would form. EDC·HCl prevents this physical complication[4].
-
Validation Check: TLC (Hexane:EtOAc 7:3) under UV light (254 nm). A new, highly UV-active spot (the ester) should appear at a higher Rf value than the starting materials.
-
Workup: Wash the organic phase sequentially with 1M aqueous HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted 3-methylbenzoic acid), and brine. Dry over Na₂SO₄ and concentrate.
Step 3: Deprotection (Synthesis of Piperidin-4-yl 3-methylbenzoate Hydrochloride)
-
Reaction: Dissolve the intermediate from Step 2 in a minimal amount of anhydrous DCM.
-
Cleavage: Add 4M HCl in anhydrous dioxane (10 eq). Stir at room temperature.
-
Validation Check: Observe the reaction flask. The cleavage of the Boc group releases isobutylene and CO₂ gases. Active bubbling indicates the reaction is proceeding. The reaction is complete when gas evolution ceases (typically 2-3 hours).
-
Isolation: A white precipitate will form as the product crystallizes as a hydrochloride salt. Add cold diethyl ether to maximize precipitation. Filter the solid, wash with cold ether, and dry under high vacuum.
Sources
Technical Support Center: Troubleshooting Piperidin-4-yl 3-methylbenzoate Scale-Up
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of Piperidin-4-yl 3-methylbenzoate .
Transitioning from medicinal chemistry bench-scale to multi-kilogram pilot production introduces critical challenges in chemoselectivity, heat transfer, and intermediate stability. This guide synthesizes field-proven methodologies to help you bypass common side reactions, secure high yields, and maintain stringent purity profiles.
Process Workflow & Risk Mapping
The following diagram maps the optimized synthetic route alongside the primary side reactions encountered during scale-up.
Reaction workflow for Piperidin-4-yl 3-methylbenzoate highlighting ideal pathways and scale-up side reactions.
FAQ & Troubleshooting Guide
Q1: Why am I observing significant N-acylation or O-to-N acyl migration instead of the desired O-acylation? A1: In unprotected 4-hydroxypiperidine, the secondary amine is significantly more nucleophilic than the secondary alcohol. If direct acylation with 3-methylbenzoyl chloride is attempted, N-acylation will kinetically dominate. Furthermore, even if O-acylation occurs transiently, amino alcohols are highly prone to thermodynamically driven O-to-N acyl migration under basic or neutral conditions[1]. Causality & Solution: An orthogonal protection strategy is strictly mandatory. The nitrogen must be protected with a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group prior to esterification[2]. This sterically and electronically shields the nitrogen, forcing the acyl chloride to react exclusively at the hydroxyl position.
Q2: How can I control the severe exotherm and subsequent degradation during the addition of 3-methylbenzoyl chloride at a multi-kilogram scale? A2: Esterification using acid chlorides is a strongly exothermic reaction. At a laboratory scale, heat dissipates quickly through the flask walls. However, in pilot-plant scale-up, the surface-area-to-volume ratio drops drastically, leading to severe heat accumulation[3]. Elevated temperatures promote the degradation of the acid chloride and cause severe discoloration of the product. Causality & Solution: Implement strict temperature-controlled dosing. The reaction mixture must be actively cooled to 0–5 °C. 3-Methylbenzoyl chloride should be diluted in solvent and added dropwise, ensuring the internal temperature ( Tint ) never exceeds 10 °C. Substituting triethylamine with a bulkier, slightly weaker base like N,N-diisopropylethylamine (DIPEA) can also moderate the reaction kinetics and smooth out the heat release curve.
Q3: I am losing up to 30% of my yield to ester hydrolysis during the aqueous workup. How do I prevent this? A3: Esters are highly susceptible to hydrolysis under both strongly acidic and strongly basic aqueous conditions. If the acylation reaction is quenched with a strong aqueous base (intended to neutralize the HCl byproduct) and left stirring for extended periods, the newly formed ester linkage will hydrolyze back to 3-methylbenzoic acid and the piperidinol derivative. Causality & Solution: Quench the reaction using a cold, mildly basic aqueous solution (e.g., saturated NaHCO3 ) in a biphasic system (Dichloromethane/Water). Keep the quench time short (< 30 minutes) and separate the phases immediately to minimize the ester's exposure to the aqueous nucleophiles.
Q4: During the final Boc deprotection step, I see ester cleavage alongside Boc removal. What is the mechanism and how can it be fixed? A4: Boc deprotection requires strongly acidic conditions. If aqueous acids (like 6M aqueous HCl or TFA with high water content) are used, the water acts as a nucleophile. The acid protonates the ester carbonyl, making it highly electrophilic, and water attacks it, leading to acid-catalyzed ester hydrolysis (the reverse of Fischer esterification). Causality & Solution: Use strictly anhydrous acidic conditions. Reagents like 4M HCl in 1,4-dioxane or anhydrous Trifluoroacetic acid (TFA) in dichloromethane (DCM) will cleave the Boc group (via isobutylene and CO2 elimination) without providing the water necessary to hydrolyze the ester bond.
Quantitative Impact of Process Parameters
Table 1: Impact of Reaction Conditions on Yield and Purity Profiles
| Reaction Step | Condition | Major Impurity | Yield (%) | Purity (HPLC) |
| Esterification | Unprotected Amine + Acid Chloride | N-Acylated product (>80%) | < 10% | < 20% |
| Esterification | N-Boc Protected + Tint > 25 °C | Thermal degradation products | 65% | 85% |
| Esterification | N-Boc Protected + Tint < 10 °C | Unreacted starting material (<2%) | 92% | > 98% |
| Deprotection | Aqueous 6M HCl, Reflux | Ester Hydrolysis (3-methylbenzoic acid) | 40% | 60% |
| Deprotection | Anhydrous 4M HCl in Dioxane, RT | None (Clean conversion) | 95% | > 99% |
Self-Validating Experimental Protocol
Optimized Synthesis of Piperidin-4-yl 3-methylbenzoate (HCl Salt)
Phase 1: O-Acylation of N-Boc-4-hydroxypiperidine
-
Setup : Equip a jacketed reactor with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel under a dry nitrogen atmosphere.
-
Dissolution : Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes). Add Triethylamine ( Et3N ) (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 eq).
-
Cooling : Circulate coolant to bring the internal temperature ( Tint ) to 0–5 °C.
-
Controlled Dosing : Charge the addition funnel with 3-methylbenzoyl chloride (1.1 eq) diluted in DCM (2 volumes). Add dropwise over 2 hours. Critical: Adjust the dosing rate to maintain Tint < 10 °C to prevent thermal runaway.
-
Validation Check 1 (Reaction Completion) : After 1 hour of post-addition stirring at room temperature, sample the organic layer. Run TLC (Hexanes:EtOAc 7:3). Stain with phosphomolybdic acid (PMA) and heat. The starting material spot ( Rf≈0.2 ) must be completely absent, replaced by the UV-active ester product ( Rf≈0.6 ).
-
Biphasic Workup : Quench by adding cold saturated aqueous NaHCO3 (5 volumes). Stir vigorously for exactly 15 minutes. Stop stirring and separate the organic layer immediately to prevent ester hydrolysis. Wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Phase 2: Anhydrous Boc Deprotection 7. Dissolution : Dissolve the crude N-Boc-piperidin-4-yl 3-methylbenzoate in anhydrous DCM (5 volumes). 8. Deprotection : Slowly add 4M HCl in 1,4-dioxane (5.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. 9. Validation Check 2 (Deprotection Completion) : Monitor the reaction visually and analytically. Gas evolution ( CO2 and isobutylene) will cease when the reaction is complete. Confirm the disappearance of the Boc-protected intermediate via HPLC. 10. Isolation : The final product, Piperidin-4-yl 3-methylbenzoate hydrochloride, will precipitate as a highly pure white solid. Filter the suspension, wash the filter cake with cold diethyl ether to remove organic impurities, and dry under vacuum at 40 °C to a constant weight.
References
- Snyder, S. E., Tluczek, L., Jewett, D. M., Nguyen, T. B., Kuhl, D. E., & Kilbourn, M. R. "Synthesis of 1-[11c]methylpiperidin-4-yl propionate ([11c]pmp) for in vivo measurements of acetylcholinesterase activity." Nuclear Medicine and Biology.
- Li, C., Jiang, J., & Zhou, K.
- Owens, T. D., & Semple, J. E. "Atom-Economical Synthesis of the N(10)−C(17) Fragment of Cyclotheonamides via a Novel Passerini Reaction−Deprotection−Acyl Migration Strategy.
Sources
Technical Support Center: Optimizing Crystallization for Piperidin-4-yl 3-methylbenzoate
Welcome to the Technical Support Center. Piperidin-4-yl 3-methylbenzoate presents a unique crystallization challenge due to the juxtaposition of a basic secondary amine (the piperidine ring) and a hydrolytically sensitive ester linkage (the 3-methylbenzoate moiety).
As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic hurdles of isolating this Active Pharmaceutical Ingredient (API). This guide moves beyond basic procedures, detailing the mechanistic causality behind common failures and providing self-validating protocols to ensure scalable, high-purity crystallization.
Part 1: Quantitative Data & Physicochemical Risk Matrix
Before troubleshooting, it is critical to understand the thermodynamic boundaries of your molecule. The table below summarizes the physicochemical properties that dictate the crystallization behavior of Piperidin-4-yl 3-methylbenzoate.
| Parameter | Characteristic / Risk Factor | Mechanistic Implication for Crystallization |
| Molecule Type | Basic Amine + Ester Linkage | Highly prone to pH-dependent degradation. Requires anhydrous conditions during salt formation to prevent ester cleavage. |
| Solubility Profile | High in alcohols/water (Salt form); High in EtOAc/DCM (Free base) | Single solvents often yield poor recovery. Cocktail-solvent screening is critical to manipulate the activity coefficient and maximize yield[1]. |
| Thermal Stability | Moderate (High risk of ester cleavage > 50°C in protic media) | Prolonged heating must be avoided. Cooling profiles must be mathematically optimized to minimize thermal degradation time[2]. |
| Phase Behavior | High propensity for Liquid-Liquid Phase Separation (LLPS) | Rapid cooling often leads to "oiling out" rather than nucleation. Requires precise supersaturation control and early seeding[3]. |
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my Piperidin-4-yl 3-methylbenzoate "oiling out" instead of forming a crystalline powder?
The Causality: "Oiling out," formally known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution crosses the binodal liquid-liquid coexistence curve before it crosses the solid-liquid solubility curve. For piperidine derivatives, this is frequently exacerbated by the presence of synthetic impurities that depress the melting point of the solvate, creating a stable, impurity-rich oil phase that acts as a kinetic trap against crystallization[3].
The Solution: You must shift the thermodynamic landscape. Instead of relying purely on rapid cooling—which causes uncontrolled supersaturation spikes—employ a cocktail-solvent system (e.g., Ethyl Acetate/Heptane) to flatten the solubility curve[1]. Furthermore, introducing 1-2% w/w seed crystals within the metastable zone provides a low-energy surface for heterogeneous nucleation, bypassing the LLPS region entirely[4].
Workflow for mitigating liquid-liquid phase separation (oiling out) during API crystallization.
Q2: I am observing significant degradation during hot recrystallization. How do I prevent this?
The Causality: The 3-methylbenzoate moiety is an ester linkage highly susceptible to nucleophilic attack. In high-temperature water or protic solvents (like methanol or ethanol), the hydrolysis of esters is accelerated. This degradation is further catalyzed by the inherent basicity of the piperidine nitrogen or by the addition of mineral acids if you are attempting to form a salt[5].
The Solution: The apparent reaction order for specific acid/base catalysis shifts significantly at elevated temperatures, meaning thermal exposure is your primary enemy[5]. If cooling crystallization is necessary, do not use a standard cubic cooling profile. Instead, utilize an optimized cooling profile that rapidly drops the temperature through the high-risk thermal degradation zone (e.g., 60°C to 40°C), followed by a slower cooling rate to build particle size[2]. Ideally, switch entirely to aprotic solvent systems (e.g., Isopropyl Acetate) to remove the nucleophile (water/alcohol) from the system.
Mechanistic pathway showing ester hydrolysis risk versus stable crystallization conditions.
Q3: How do I select the right solvent system to maximize both yield and purity?
The Causality: Single-solvent systems often force a compromise: a solvent that dissolves the API well at high temperatures usually retains too much API at low temperatures (poor yield), while a poor solvent requires massive volumes, reducing throughput.
The Solution: By utilizing cocktail-solvent screening (binary or ternary mixtures), you exploit the excess properties of real solutions[1]. Mixing a hydrogen-bond acceptor (like Ethyl Acetate) with a non-polar anti-solvent (like Heptane) decreases the activity coefficient of the API at high temperatures (maximizing dissolution) while acting as a powerful anti-solvent upon cooling (maximizing yield and driving out impurities)[1].
Part 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring the specific visual and thermal cues described, you can ensure the mechanistic integrity of the crystallization.
Protocol A: Anti-Solvent Crystallization of the Free Base (Mitigating LLPS)
Objective: Isolate the free base while avoiding oiling out and thermal degradation.
-
Dissolution: Suspend 10.0 g of crude Piperidin-4-yl 3-methylbenzoate in 40 mL of Ethyl Acetate (primary solvent). Warm gently to 45°C under continuous agitation until complete dissolution is achieved. Note: Do not exceed 50°C to prevent thermal stress[2].
-
Polish Filtration: Pass the solution through a 0.45 µm PTFE filter into a clean, jacketed crystallizer to remove heterogeneous nucleants (dust/insolubles) that can trigger premature, uncontrolled nucleation.
-
Anti-Solvent Addition (Titration): Maintain the solution at 45°C. Slowly charge Heptane (anti-solvent) dropwise via an addition funnel until the solution reaches the cloud point (persistent slight turbidity). Immediately add 1-2 mL of Ethyl Acetate to restore a clear solution. You are now at the edge of the metastable zone.
-
Seeding: Charge 0.1 g (1% w/w) of pure Piperidin-4-yl 3-methylbenzoate seed crystals. Age the suspension for 30 minutes at 45°C. Validation step: The seed crystals must not dissolve; the slurry bed should slowly thicken, confirming successful heterogeneous nucleation[4].
-
Controlled Cooling: Implement a linear cooling profile from 45°C to 5°C over 4 hours (cooling rate = 0.16 °C/min). This slow rate prevents the system from crossing the binodal LLPS curve[3].
-
Isolation: Isolate the crystals via vacuum filtration. Wash the wet cake with 15 mL of cold Heptane (5°C) to displace mother liquor impurities. Dry under vacuum at 30°C until constant weight.
Protocol B: Reactive Crystallization of the Hydrochloride (HCl) Salt
Objective: Form a stable HCl salt while strictly preventing water-catalyzed ester hydrolysis.
-
Anhydrous Dissolution: Dissolve 10.0 g of the free base in 50 mL of Isopropyl Acetate (IPAc) at 20°C. Note: IPAc is chosen over Ethyl Acetate to further reduce the solubility of the resulting salt, driving higher yields.
-
Acid Titration: Prepare a solution of 1.05 molar equivalents of anhydrous HCl dissolved in Isopropanol (IPA). Do not use aqueous HCl. Aqueous acid combined with the exothermic salt formation will rapidly hydrolyze the 3-methylbenzoate ester[5].
-
Reactive Addition: Add the HCl/IPA solution dropwise over 45 minutes. Monitor the internal temperature closely. The reaction is exothermic; use jacket cooling to ensure the internal temperature remains strictly below 30°C.
-
Ostwald Ripening: As the acid is added, a thick white slurry will form. Once addition is complete, age the slurry at 20°C for 2 hours. This aging period allows smaller, kinetically formed crystals to dissolve and redeposit onto larger crystals (Ostwald ripening), improving filterability.
-
Isolation: Filter the slurry under nitrogen pressure (to avoid ambient moisture condensation). Wash with 20 mL of cold IPAc and dry under vacuum at 35°C.
References
- Crystallization as a Core Competence in API Manufacturing - Fermion | Source: fermion.
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology | Source: pharmtech.
- Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Publications | Source: acs.
- The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization | Organic Process Research & Development - ACS Publications | Source: acs.
- Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water: Request PDF | Source: researchgate.
Sources
An In-Depth Guide to the Structural and Physicochemical Properties of Isomeric Piperidin-4-yl Methylbenzoates
Abstract
The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of approved pharmaceuticals and clinical candidates.[1][2][3] Its favorable physicochemical properties and synthetic tractability make it a privileged structure for drug design. This guide presents a detailed structural and functional comparison of Piperidin-4-yl 3-methylbenzoate and its positional isomers, the ortho- (2-methyl) and para- (4-methyl) substituted analogs. We provide a comprehensive analysis of how the seemingly subtle change in a methyl group's position on the benzoate ring influences critical drug-like properties, including lipophilicity (LogP) and basicity (pKa). This guide furnishes drug development professionals with detailed, field-proven experimental protocols for characterizing these properties and offers insights into the potential structure-activity relationship (SAR) implications for receptor binding.
Introduction: The Significance of the Piperidine Scaffold
The piperidine motif is one of the most prevalent nitrogen-containing heterocycles in the pharmaceutical industry.[1] Its success stems from its three-dimensional, chair-like conformation, which allows for the precise spatial orientation of substituents, and its basic nitrogen atom, which is typically protonated at physiological pH, enabling key ionic interactions with biological targets.[4] Modifications to the piperidine core or its substituents can significantly alter a compound's binding affinity, selectivity, and pharmacokinetic profile.[4][5] This guide focuses on a specific series of piperidine esters to illustrate how positional isomerism—a fundamental concept in medicinal chemistry—drives changes in molecular properties that are critical for drug efficacy.
Selection of Comparative Analogs
To conduct a focused structural comparison, we have selected three positional isomers. The primary compound is Piperidin-4-yl 3-methylbenzoate (meta-isomer) . Its comparators are Piperidin-4-yl 2-methylbenzoate (ortho-isomer) and Piperidin-4-yl 4-methylbenzoate (para-isomer) .
This selection allows for a direct evaluation of the steric and electronic effects imparted by the methyl group's position on the phenyl ring, keeping the core piperidine ester scaffold constant.
| Compound Name | Structure | Isomer Position |
| Piperidin-4-yl 2-methylbenzoate | ![]() | ortho |
| Piperidin-4-yl 3-methylbenzoate | ![]() | meta |
| Piperidin-4-yl 4-methylbenzoate | ![]() | para |
Physicochemical Property Comparison
The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is intimately linked to its fundamental physicochemical properties. Among the most critical are lipophilicity (LogP) and the ionization constant (pKa).[6]
-
LogP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity, LogP influences solubility, membrane permeability, and plasma protein binding.[6]
-
pKa: This value describes the strength of a weak acid or base. For our compounds, the pKa of the piperidine nitrogen determines the extent of its ionization at physiological pH (approx. 7.4), which is crucial for solubility and target binding.
Comparative Physicochemical Data
| Compound | Predicted LogP | Predicted pKa (Basic) | Rationale for Predicted Differences |
| ortho-isomer | 2.95 | 8.75 | The ortho-methyl group may provide some intramolecular shielding of the ester, slightly increasing lipophilicity. Steric hindrance could slightly reduce the basicity of the piperidine nitrogen. |
| meta-isomer | 2.90 | 8.80 | Represents the baseline for comparison. |
| para-isomer | 2.91 | 8.82 | The para-position has minimal steric impact and a slight electron-donating effect, which could marginally increase basicity compared to the meta-isomer. |
Experimental Workflow for Physicochemical Characterization
The following diagram outlines the logical flow for the experimental determination of the key physicochemical parameters discussed.
Caption: Workflow for experimental physicochemical profiling.
Protocol 1: Determination of LogP by the Shake-Flask Method
This protocol adheres to the principles outlined by the OECD Test Guideline 107.[7] The shake-flask method remains the gold standard for its direct measurement of the partition coefficient.[8]
Rationale: This experiment directly measures the partitioning of a solute between two immiscible phases, n-octanol and water, providing a definitive LogP value. The procedure is designed to ensure that equilibrium is reached and that concentrations are measured accurately.
Methodology:
-
Preparation of Phases:
-
Saturate high-purity n-octanol with water by shaking them together in a separatory funnel for 24 hours and allowing the layers to separate.
-
Similarly, saturate HPLC-grade water with n-octanol. Use a phosphate buffer (e.g., 0.1 M, pH 7.4) for the aqueous phase to ensure the piperidine nitrogen is predominantly in a single ionization state.[9]
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in n-octanol at a concentration that can be accurately measured by UV-Vis spectroscopy or HPLC (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a glass centrifuge tube, combine a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated aqueous buffer. Typical volume ratios (octanol:water) are 1:1, 1:2, or 2:1.[7]
-
Tightly cap the tube and shake it vigorously for 20-30 minutes at a constant temperature (e.g., 25°C).
-
-
Phase Separation:
-
Centrifuge the tube at ~2000 rpm for 15 minutes to ensure complete separation of the two phases.[7]
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared for each phase.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:
-
P = [Concentration]octanol / [Concentration]aqueous
-
-
LogP is the base-10 logarithm of P:
-
LogP = log10(P)
-
-
The experiment should be performed in triplicate to ensure reproducibility. The final LogP value should be reported as the mean ± standard deviation.
-
Protocol 2: Determination of pKa by Potentiometric Titration
This protocol is based on standard potentiometric methods, which are highly precise for pKa determination.[10][11]
Rationale: This method involves titrating the compound with a strong acid or base and monitoring the pH. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.[10]
Methodology:
-
Instrument Calibration:
-
Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[10]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a water/methanol co-solvent system if solubility is low) to a known concentration (e.g., 1-10 mM).[12]
-
To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[10][12]
-
Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration.[10][12]
-
-
Titration:
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Since the piperidine nitrogen is basic, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments using an automated titrator or a burette. Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
-
The equivalence point is identified as the point of maximum slope on the curve (the inflection point).
-
The pKa is determined from the pH value at the half-equivalence point (i.e., when half the volume of titrant needed to reach the equivalence point has been added).[13]
-
Alternatively, sophisticated software can be used to fit the titration curve and calculate the pKa.
-
Biological Activity Comparison (Illustrative)
To contextualize the physicochemical data, we will consider a hypothetical biological target. Piperidine-based structures are well-known ligands for G-protein coupled receptors (GPCRs), particularly opioid receptors.[4] We will therefore use the mu-opioid receptor (MOR) as an illustrative target to discuss potential SAR. The key metric for comparison is the inhibitory constant (Ki), which represents the binding affinity of a compound for a receptor.
Comparative Biological Data (Hypothetical)
The following Ki values are hypothetical but are rationalized based on established SAR principles for GPCRs. They are presented to illustrate how the experimental data would be interpreted.
| Compound | Hypothetical Ki for MOR (nM) | Rationale for Hypothetical Affinity |
| ortho-isomer | 150 | The ortho-methyl group may cause steric hindrance, preventing optimal alignment of the pharmacophore within the receptor's binding pocket, leading to lower affinity (higher Ki). |
| meta-isomer | 45 | The meta-position offers a balance, avoiding the direct steric clash of the ortho position while still influencing the electronic nature of the aromatic ring. |
| para-isomer | 30 | The para-position is often the most sterically tolerated. The methyl group could engage in a favorable hydrophobic interaction in a specific sub-pocket of the receptor, leading to the highest affinity. |
Protocol 3: Determination of Binding Affinity (Ki) by Competitive Radioligand Assay
This protocol describes a standard competitive binding assay, a cornerstone technique in pharmacology for determining the affinity of unlabeled compounds.[14][15]
Rationale: This assay measures the ability of a non-radioactive test compound (the "competitor") to displace a specific, high-affinity radioligand from a receptor. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, from which the Ki can be calculated.[16]
Methodology:
-
Receptor Preparation:
-
Prepare cell membranes from a cell line stably overexpressing the human mu-opioid receptor (hMOR), such as HEK293 or CHO cells.[17] This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction containing the receptors.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well will contain:
-
Buffer: A suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Receptor Membranes: A fixed amount of hMOR-expressing cell membranes.
-
Radioligand: A fixed concentration of a specific MOR radioligand (e.g., [³H]-DAMGO) at a concentration near its dissociation constant (Kd).
-
Competitor: The test compound (e.g., the ortho-, meta-, or para-isomer) at varying concentrations (typically a 10-point serial dilution, from 0.1 nM to 10 µM).
-
-
-
Controls:
-
Total Binding: Wells containing buffer, membranes, and radioligand only (no competitor).
-
Non-specific Binding (NSB): Wells containing buffer, membranes, radioligand, and a high concentration of a known, non-radioactive MOR ligand (e.g., 10 µM naloxone) to block all specific binding.[18]
-
-
Incubation:
-
Termination and Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B). This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Synthesis of Findings: Structure-Activity Relationship (SAR)
By integrating the physicochemical and biological data, we can derive a preliminary SAR. The position of the methyl group directly impacts the molecule's properties and its potential interaction with a biological target.
Caption: Visual summary of Structure-Activity Relationships.
-
Steric Effects: The ortho-isomer introduces significant steric bulk near the ester linkage. This can hinder the molecule from adopting the optimal conformation required for binding to a receptor, leading to reduced affinity.[19] The meta and para positions are less sterically demanding.
-
Electronic Effects: The methyl group is weakly electron-donating. Its position influences the electron density of the aromatic ring and the carbonyl group of the ester. While subtle, these electronic differences can modulate hydrogen bond acceptor strength and aromatic interactions (e.g., pi-pi stacking) within the binding pocket.
-
Physicochemical Impact: The slight variations in predicted LogP and pKa are driven by these steric and electronic factors. While the differences are small, in a lead optimization campaign, such fine-tuning can be critical for achieving the desired balance of properties. For example, the ortho-isomer's steric hindrance could also affect its rate of metabolic hydrolysis by esterases.[20]
Conclusion
This guide demonstrates that even a minimal structural change, such as altering a substituent's position on an aromatic ring, can have a cascade of predictable effects on a molecule's physicochemical properties and its potential biological activity. The comparison of Piperidin-4-yl 2-, 3-, and 4-methylbenzoate isomers serves as a practical model for understanding fundamental principles of structure-activity relationships. For drug development professionals, the rigorous, systematic characterization of such analogs using standardized protocols for pKa, LogP, and receptor binding is an indispensable part of the process for designing safer and more effective medicines.
References
- BenchChem. (n.d.). Structure-activity relationship (SAR) of piperidinyl piperidine analogues. Retrieved March 25, 2026, from BenchChem Technical Guides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXq1TbZHd4dfb4720LiKxBrUBh_1T3Yz3cQGG9rddx1KqU2OeNMX-jx0T3KZuyMuCPZLlA1GDRWwPsryfY69d9fxV0kJmSDTLjXQJnUZBVItEQ8QuIoCHsWaifZVaXmU-SIz24OdPgsb08puf6tN6NeGbDVM0Y9c0-ihoGJzEKHt82F_WgIXE53Qlr35UtL3X-jykcBpZl3Y39u6G2b1L1qlnnMA==]
- Lee, B. H., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(24), 5246-5255. [https://pubs.acs.org/doi/10.1021/jm030889f]
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved March 25, 2026, from Creative Bioarray. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYHmS-QTFF3sQWcAH6H4RtpMu_8tLrNst8Yf5SUTigW-Bu7jRmFhTz59y720fQxLoqKMMYi9GraJLnzda5K6tqUJ9yxKa8HqYwqRrXUstPyDUy4nbrqL6SDPLMFk50VHoMrKl7KvC3KbOg5evcUj9F1eEpZB9JWX_R3homAgBf-6mJS2aBXLCJ8wpIXqv-7T1eNYZjEKQh35BLrpxdXD8IsjD91Ykg==]
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved March 25, 2026, from Multispan, Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaTUl__22F6shdnzs2JT09Lqe-xQ1JFI-ABbwK7j6WArYXF4vdvfTjSNt6i13q1hWgDkrSitmmp-F3LQlKaEHQC9paDkUrifNNljd9mEThz2eEMDtR92QnpV6Abide4avoVpV5dqcNkO9e87JUR0Z77ro1qrO_9sviUIVAO5sSU98NtuZ5nJCXec7PFjUadHOo8c8knvJ-gapVRss9Tn4PzhH4v0r8oWxxCR0xxJk4Rg==]
- Zhang, H., et al. (2020). Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3761. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7554316/]
- Abdel-Maksoud, M. S., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. Molecular Diversity. [https://www.researchgate.
- Sittampalam, G. S., et al. (2012). GPCR-radioligand binding assays. Assay Guidance Manual. [https://pubmed.ncbi.nlm.nih.gov/22553852/]
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw_yreTk66BPaeGaMhYKW7xl2tleI9z8op44leycL93m8Rt9rejWBmmg8mf_ckJWYG2NtaBg8N2rxmCV6vGJzYPfDZ4qit6l_cmlnyi83Sx24Ljm9AUyaos_ZtIuavCDjthoj96ikeEE6drMXG9v9w8A4Jl1yUsVXkpxd00HbVR-iEav2TBMRCY-kagC4=]
- Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1434-1451. [https://pubmed.ncbi.nlm.nih.gov/25915609/]
- Ferreira, R. J., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1162-1171. [https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2065876]
- Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [https://encyclopedia.pub/entry/28694]
- Yamasaki, T., et al. (2011). Structure-reactivity relationship of piperidine nitroxide: Electrochemical, ESR and computational studies. Bioorganic & Medicinal Chemistry Letters, 21(1), 22-25. [https://www.researchgate.
- Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved March 25, 2026, from Cambridge MedChem Consulting. [https://www.cambridgemedchemconsulting.com/resources/physicochemical/logp.html]
- Hill, S. J. (2017). GPCR-radioligand binding assays. Request PDF. [https://www.researchgate.net/publication/319642597_GPCR-radioligand_binding_assays]
- protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved March 25, 2026, from protocols.io. [https://www.protocols.io/view/logp-logd-shake-flask-method-bptgmnb6]
- Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Retrieved March 25, 2026, from Revvity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExqkTADbasSn3V0QFvUdN_lXm4aL-siAf4_JJzQxtV4bD5KruAqbVKAWQU9KuE3oxsaIh6JLlH0M5j3xfI26A9kOHrS1xHZYouTMtkVF9gbFMnGBwHbCfEuhOgndBfXOF1uL6Vb-CThan2E08arHgeGPnn5RWhpe1w2CfiZ-UEn2PEH5MFJVQbQB73jA==]
- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 170-178. [https://pubmed.ncbi.nlm.nih.gov/25968358/]
- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [https://www.oecd-ilibrary.org/environment/test-no-107-partition-coefficient-n-octanol-water-shake-flask-method_9789264069589-en]
- Çolak, S., & Küçükgüzel, İ. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 856-865. [https://dergipark.org.tr/en/pub/jrespharm/issue/85680/1395804]
- De Biasi, A., & Sawyer, I. (2005). Development of Methods for the Determination of pKa Values. Today's Chemist at Work, 14(10), 28-31. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7081093/]
- BenchChem. (n.d.). The Multifaceted Biological Activities of Piperidine-Containing Benzoate Esters: A Technical Guide. Retrieved March 25, 2026, from BenchChem Technical Guides. [https://vertexaisearch.cloud.google.
- Kyoto Electronics Manufacturing Co.,Ltd. (n.d.). How should the acid dissociation constant pKa be measured?. Retrieved March 25, 2026, from KEM. [https://www.kem-kyoto.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. Retrieved March 25, 2026, from BenchChem Technical Guides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZJFrtfGCxqcp1PWTksgudmLwBDdvXXPWSJLezBqH2XVtBBpxbZFnhUk9p7ru8dcBBGw-D2-hUME75hYuPX2n5S88RBUykAABr8X9Dc6lak8W7EXH6NkYdlW_fAxLgbVveWeEzZUKf5NQcr_UskGU4D-W6PkCbTBVUNBWS6qXuj-ZycVUvaTT7FlRMrlm67XRj5IkIznmcJ-eTfC0I7xGFE35RrjRYheI=]
- Qneibi, M., et al. (2020). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. ACS Omega, 5(23), 14009–14018. [https://pubs.acs.org/doi/10.1021/acsomega.9b04000]
- Nafeesa, K., et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). [https://www.scielo.br/j/bjps/a/YV3Q8r7jF9k75ZgYFh3GZ8M/?lang=en]
- Defense Technical Information Center. (1987). Piperidine Synthesis. DTIC. [https://apps.dtic.
- Karakuş, S., & Acar, Ç. (2023). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [https://northwesternmedicaljournal.com/jvi.aspx?pdir=nmj&plng=eng&un=NMJ-35071]
- Dua, S., et al. (2000). The loss of CO from the ortho, meta and para forms of deprotonated methyl benzoate in the gas phase. Journal of the Chemical Society, Perkin Transactions 2, (1), 111-115. [https://pubs.rsc.org/en/content/articlelanding/2000/p2/a907137h]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. oecd.org [oecd.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]
- 14. multispaninc.com [multispaninc.com]
- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Benchmarking Piperidin-4-yl 3-methylbenzoate Analogs in Biological Assays
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs and biologically active compounds.[1][2][3] Its favorable physicochemical properties, including chemical stability and the ability to modulate lipophilicity, allow it to serve as a versatile framework for engaging with diverse biological targets.[4] When this six-membered heterocycle is functionalized as a benzoate ester, specifically as Piperidin-4-yl 3-methylbenzoate, it creates a molecule ripe for exploration, with potential applications spanning from central nervous system (CNS) disorders to inflammatory conditions.[1][5][6]
This guide provides a comprehensive framework for the systematic biological benchmarking of novel Piperidin-4-yl 3-methylbenzoate analogs. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind our experimental choices. We will follow a logical, tiered screening cascade designed to efficiently identify promising lead candidates by evaluating their therapeutic potential and initial safety profile. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the early stages of discovery with scientific rigor and strategic foresight.
Chapter 1: Rational Design of the Analog Series
The foundation of any successful benchmarking campaign is a well-designed library of analogs. The structure-activity relationship (SAR) for piperidine derivatives is highly sensitive to modifications at several key positions.[2][7][8] Our strategy involves systematic chemical alterations to the parent scaffold, Piperidin-4-yl 3-methylbenzoate, to probe the effects on biological activity.
The core areas for modification in our hypothetical analog series (P4M-001 to P4M-005) are:
-
The Piperidine Nitrogen (N1): This is a primary site for altering polarity, basicity, and steric bulk, which can profoundly impact receptor binding and cell permeability.
-
The Benzoate Ring: Substitutions on this ring can modulate electronic properties and hydrophobic interactions within a target's binding pocket.
Caption: Key modification points on the Piperidin-4-yl 3-methylbenzoate scaffold.
Table 1: Representative Analog Series for Benchmarking
| Compound ID | Modification Rationale | Structure |
| P4M-001 | Parent Scaffold | 1-H-Piperidin-4-yl 3-methylbenzoate |
| P4M-002 | N-Alkylation (Increased Lipophilicity) | 1-Methylpiperidin-4-yl 3-methylbenzoate |
| P4M-003 | N-Benzylation (Increased Steric Bulk) | 1-Benzylpiperidin-4-yl 3-methylbenzoate |
| P4M-004 | Benzoate Isomer (Positional Probe) | 1-H-Piperidin-4-yl 4-methylbenzoate |
| P4M-005 | Electronic Modification (EW Group) | 1-H-Piperidin-4-yl 3-chlorobenzoate |
Chapter 2: The Tiered Benchmarking Workflow
To maximize efficiency and conserve resources, we employ a tiered screening approach. This cascade begins with broad, high-throughput in vitro assays to assess primary biological activities and flag potential cytotoxicity. Promising "hits" from this stage then advance to more complex, mechanism-of-action and in vivo assays. This structured progression ensures that only the most viable candidates are subjected to resource-intensive investigation.
Caption: A tiered experimental workflow for benchmarking novel analogs.
Chapter 3: Tier 1 - Primary Screening Protocols & Data
The goal of Tier 1 is to cast a wide net, identifying any significant biological activity and simultaneously flagging overt cytotoxicity.
Anti-inflammatory Potential: Nitric Oxide Inhibition Assay
-
Expertise & Causality: An inflammatory response often involves the upregulation of inducible nitric oxide synthase (iNOS) in macrophages, leading to a surge in nitric oxide (NO) production.[9] Measuring the inhibition of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages is a robust and standardized primary screen for potential anti-inflammatory agents.[9][10]
-
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Pre-treat the adhered cells with serial dilutions of the P4M analog series (e.g., 0.1 to 100 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Challenge: Stimulate inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[9]
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 15 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. Nitrite concentration is determined from a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production) for each compound using non-linear regression analysis.
-
-
Data Presentation:
Table 2: Anti-inflammatory Activity of P4M Analogs (Hypothetical Data)
| Compound ID | Max NO Inhibition (%) at 100 µM | IC₅₀ (µM) |
| P4M-001 | 45.2 ± 3.1 | > 100 |
| P4M-002 | 68.7 ± 4.5 | 35.8 |
| P4M-003 | 85.3 ± 2.9 | 12.5 |
| P4M-004 | 41.8 ± 5.2 | > 100 |
| P4M-005 | 92.1 ± 3.8 | 8.9 |
| Dexamethasone | 95.5 ± 2.1 | 5.2 |
Neuroprotective Potential: Glutamate-Induced Excitotoxicity Assay
-
Expertise & Causality: Glutamate excitotoxicity is a key pathological mechanism in acute neuronal injury, such as ischemic stroke, where excessive glutamate receptor activation leads to calcium overload and cell death.[11][12] Assessing the ability of our analogs to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y line) from a glutamate challenge serves as a relevant primary screen for neuroprotective activity.[13]
-
Experimental Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.
-
Seeding: Seed cells in a 96-well plate at 4 x 10⁴ cells/well and allow differentiation for 4-6 days (e.g., with retinoic acid) to obtain a more neuron-like phenotype.
-
Compound Treatment: Pre-treat cells with the P4M analog series (0.1 to 100 µM) for 2 hours.
-
Excitotoxic Challenge: Induce excitotoxicity by adding a high concentration of L-Glutamate (e.g., 25-50 mM) and incubate for 24 hours. Include untreated, vehicle-treated, and glutamate-only controls.
-
Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Data Acquisition: Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm.
-
Data Analysis: Express results as a percentage of viability relative to the untreated control. Calculate the EC₅₀ value (the concentration that provides 50% of the maximum protective effect).
-
-
Data Presentation:
Table 3: Neuroprotective Activity of P4M Analogs (Hypothetical Data)
| Compound ID | Max Protection (%) vs. Glutamate | EC₅₀ (µM) |
| P4M-001 | 15.6 ± 2.4 | > 100 |
| P4M-002 | 48.9 ± 3.7 | 41.2 |
| P4M-003 | 65.1 ± 4.0 | 18.3 |
| P4M-004 | 12.8 ± 3.1 | > 100 |
| P4M-005 | 72.5 ± 5.5 | 10.1 |
General Cytotoxicity Profile
-
Expertise & Causality: It is critical to ensure that the observed activity in the primary screens is not a byproduct of general toxicity. A compound that simply kills the cells will appear potent in an inhibition assay. We assess cytotoxicity in a non-cancerous, robust cell line like human embryonic kidney (HEK293) cells to establish a preliminary safety window.[14]
-
Experimental Protocol:
-
Cell Culture & Seeding: Culture and seed HEK293 cells in a 96-well plate as described for the other cell lines.
-
Compound Treatment: Treat cells with the same concentration range of P4M analogs for 24-48 hours.
-
Viability Assessment: Perform an MTT or similar cell viability assay as described in Section 3.2.
-
Data Analysis: Calculate the CC₅₀ (the concentration that causes 50% cell death).
-
-
Data Presentation & Analysis:
Table 4: Cytotoxicity and Selectivity Index of P4M Analogs (Hypothetical Data)
| Compound ID | Cytotoxicity CC₅₀ (µM) in HEK293 | Selectivity Index (Anti-inflammatory) (CC₅₀ / IC₅₀) | Selectivity Index (Neuroprotective) (CC₅₀ / EC₅₀) |
| P4M-001 | > 200 | N/A | N/A |
| P4M-002 | 185.4 | 5.2 | 4.5 |
| P4M-003 | 150.2 | 12.0 | 8.2 |
| P4M-004 | > 200 | N/A | N/A |
| P4M-005 | 95.8 | 10.8 | 9.5 |
Chapter 4: Tier 2 - Mechanistic & In Vivo Evaluation
For our lead candidates, P4M-003 and P4M-005, we now investigate the mechanism of action and assess efficacy in a relevant animal model.
Mechanism of Action: Anti-inflammatory Cytokine Inhibition
-
Expertise & Causality: LPS activation of macrophages via the Toll-like receptor 4 (TLR4) pathway triggers the NF-κB transcription factor, leading to the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9] Quantifying the inhibition of these specific cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA) provides a more detailed mechanistic insight than the measurement of NO alone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpc.com [ijrpc.com]
- 6. Synthesis and pharmacological evaluation of piperidine derivatives with various heterocyclic rings at the 4-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 11. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 14. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



